1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trimethylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-5-7(4-8)6(2)10(3)9-5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHFZIYFAUWQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363031 | |
| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108161-13-3 | |
| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile, a substituted pyrazole of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the construction of the pyrazole core, followed by functionalization at the C4 position. This document includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.
Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence. The initial step involves the well-established condensation reaction of a β-dicarbonyl compound with a substituted hydrazine to form the pyrazole ring. Subsequent functionalization of the C4 position is then accomplished via a formylation reaction, followed by conversion of the aldehyde to the target nitrile.
The proposed pathway is as follows:
-
Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole from acetylacetone and methylhydrazine.
-
Step 2: Vilsmeier-Haack Formylation to produce 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.
-
Step 3: Conversion of the Aldehyde to a Nitrile to yield the final product, this compound.
This approach is advantageous as it utilizes readily available starting materials and employs robust and well-documented chemical transformations.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Materials | Reagents | Product | Yield (%) | Physical Properties |
| 1 | Synthesis of 1,3,5-trimethyl-1H-pyrazole | Acetylacetone, Methylhydrazine | Ethanol (solvent) | 1,3,5-trimethyl-1H-pyrazole | 70-85 | Colorless to pale yellow oil. Boiling point: 168-170 °C. |
| 2 | Vilsmeier-Haack Formylation | 1,3,5-trimethyl-1H-pyrazole | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde | 60-75 | White to off-white solid. Melting point: 55-58 °C. |
| 3 | Conversion to Nitrile | 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde | Hydroxylamine hydrochloride, Sodium formate/formic acid or other dehydrating agents | This compound | 80-95 | White to pale yellow crystalline solid.[1] Melting point and other spectral data would require experimental determination. |
Experimental Protocols
Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole
This procedure is adapted from standard methods for pyrazole synthesis from 1,3-dicarbonyl compounds.
Materials:
-
Acetylacetone (1.0 eq)
-
Methylhydrazine (1.0 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone in ethanol.
-
Slowly add methylhydrazine to the solution at room temperature. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield 1,3,5-trimethyl-1H-pyrazole as a colorless to pale yellow oil.
Step 2: Vilsmeier-Haack Formylation of 1,3,5-trimethyl-1H-pyrazole
This protocol describes the introduction of a formyl group at the C4 position of the pyrazole ring.[2][3][4][5][6][7][8][9]
Materials:
-
1,3,5-trimethyl-1H-pyrazole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) (excess, as solvent and reagent)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place an excess of dry DMF and cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This forms the Vilsmeier reagent. The temperature should be maintained below 10 °C during the addition.
-
After the addition of POCl₃ is complete, add 1,3,5-trimethyl-1H-pyrazole dropwise to the Vilsmeier reagent solution while maintaining the temperature at 0-5 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for 2-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it cautiously onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
The product, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 3: Conversion of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde to this compound
This procedure outlines a common method for converting an aldehyde to a nitrile via an oxime intermediate.[1][10][11][12]
Materials:
-
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium formate or sodium acetate (as a mild base)
-
Formic acid or acetic acid (as solvent and dehydrating agent)
Procedure:
-
In a round-bottom flask, dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in formic acid.
-
Add hydroxylamine hydrochloride and sodium formate to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC for the disappearance of the aldehyde and the formation of the nitrile.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
The product, this compound, may precipitate out of the solution. If not, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic extracts with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude nitrile can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the synthesis pathway.
Caption: Overall synthesis pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry and drug development due to their wide range of biological activities. The 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile molecule, with its distinct substitution pattern, presents a unique scaffold for the design of novel therapeutic agents. Understanding its molecular structure, bonding, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological targets.
This guide summarizes key physicochemical properties, provides detailed hypothetical experimental protocols for its synthesis and characterization based on established methods for similar compounds, and includes visualizations to illustrate its structure and synthetic workflow.
Physicochemical Properties
Based on available data for this compound and its analogs, the following properties can be summarized.
| Property | Value | Source |
| CAS Number | 108161-13-3 | [1] |
| Molecular Formula | C₇H₉N₃ | [1] |
| Molecular Weight | 135.17 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| InChI Key | LLHFZIYFAUWQTM-UHFFFAOYSA-N | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C |
Molecular Structure and Bonding
While a definitive crystal structure for this compound has not been reported in the reviewed literature, the molecular geometry can be inferred from related pyrazole structures and computational modeling.
The core of the molecule is a planar, five-membered pyrazole ring, which is aromatic in nature. This aromaticity arises from the delocalization of six π-electrons (four from the two double bonds and two from the lone pair of the nitrogen atom at position 1). The pyrazole ring is substituted with three methyl groups at positions 1, 3, and 5, and a nitrile group at position 4.
The nitrile group (C≡N) is a strong electron-withdrawing group, which influences the electron distribution within the pyrazole ring. The methyl groups are weak electron-donating groups. The overall electronic character of the molecule is a result of the interplay between these substituents.
The diagram below illustrates the expected molecular structure and bonding.
Caption: 2D representation of the molecular structure.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, based on general methods for the synthesis of substituted pyrazoles, a plausible synthetic route and analytical procedures are outlined below.
Synthesis Protocol
A common method for the synthesis of polysubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the target molecule, a plausible approach would be the reaction of a suitably substituted β-ketonitrile with methylhydrazine.
Reaction Scheme:
Caption: General synthetic workflow for pyrazole derivatives.
Procedure:
-
To a solution of the β-ketonitrile precursor in a suitable solvent such as ethanol, add an equimolar amount of methylhydrazine.
-
The reaction mixture is then heated at reflux for a period of 2 to 6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.
Spectroscopic Characterization
The synthesized compound would be characterized using various spectroscopic techniques to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct singlets for the three methyl groups and potentially a signal for any remaining pyrazole ring proton, although in this fully substituted case, only methyl proton signals would be prominent.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbons of the pyrazole ring, the methyl groups, and the nitrile carbon.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.
-
Analysis: The IR spectrum is recorded, with the characteristic stretching frequency of the nitrile group (C≡N) expected in the range of 2220-2260 cm⁻¹. Other bands corresponding to C-H, C=N, and C=C bonds of the pyrazole ring and methyl groups will also be present.
Mass Spectrometry (MS):
-
Analysis: Mass spectrometry, likely using electron ionization (EI) or electrospray ionization (ESI), would be employed to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound.
Data Presentation
Although specific experimental data is not available, the following tables present expected ranges for spectroscopic data based on analogous compounds.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N1-CH₃ | 3.6 - 4.0 | Singlet |
| C3-CH₃ | 2.2 - 2.5 | Singlet |
| C5-CH₃ | 2.2 - 2.5 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 | 145 - 155 |
| C4 | 90 - 100 |
| C5 | 135 - 145 |
| C≡N | 115 - 120 |
| N1-CH₃ | 35 - 40 |
| C3-CH₃ | 12 - 16 |
| C5-CH₃ | 10 - 14 |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2260 |
| C=N (Pyrazole ring) | 1550 - 1620 |
| C=C (Pyrazole ring) | 1450 - 1550 |
| C-H (Methyl) | 2850 - 3000 |
Logical Relationships in Characterization
The process of confirming the structure of a synthesized compound involves a logical workflow where data from different analytical techniques are integrated.
References
literature review of pyrazole-4-carbonitrile derivatives
An In-depth Technical Guide to Pyrazole-4-carbonitrile Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
Pyrazole and its derivatives are a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a wide array of pharmacologically active compounds.[1][2] These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are found in numerous commercial drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2][3] Among the vast library of pyrazole analogs, pyrazole-4-carbonitrile derivatives have emerged as a particularly promising class. The incorporation of the carbonitrile (-C≡N) group at the 4-position of the pyrazole ring provides a unique electronic and structural motif that facilitates interactions with various biological targets.[4]
This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic applications of pyrazole-4-carbonitrile derivatives. It details common synthetic methodologies, summarizes key quantitative biological data, and outlines representative experimental protocols.
Synthesis of Pyrazole-4-carbonitrile Derivatives
The most prevalent and efficient method for synthesizing pyrazole-4-carbonitrile derivatives is the one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a hydrazine derivative (such as phenylhydrazine).[1][5] This approach is favored for its operational simplicity, high yields, and the ability to generate molecular diversity.[1] Modern advancements have incorporated green chemistry principles, utilizing methods like microwave irradiation, ultrasonic irradiation, and eco-friendly catalysts to enhance reaction rates and reduce environmental impact.[5][6][7]
Various catalysts have been successfully employed to facilitate this reaction, including:
-
Lewis acids and bases: Sodium ethoxide and sodium chloride are simple and effective catalysts.[1][6]
-
Nanoparticle Catalysts: Magnetic nanoparticles (e.g., Fe₃O₄) offer high efficiency and easy recovery for reuse.[7][8]
-
Complex Catalysts: Thiazole-derived metal complexes, such as specific Pd(II) complexes, have been shown to be powerful catalysts, especially under ultrasonic conditions.[5][9]
The general reaction mechanism proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization and aromatization to yield the final pyrazole-4-carbonitrile product.
Biological Activities and Therapeutic Potential
Pyrazole-4-carbonitrile derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for drug discovery programs.[10][11][12] Their planar, aromatic structure and the presence of hydrogen bond donors and acceptors allow for effective binding to a wide range of enzymes and receptors.[1]
Anticancer Activity
This class of compounds has shown significant potential as anticancer agents.[13] They have been found to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[13] Specific derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[13]
| Compound | Target/Cell Line | Activity | Reference |
| Benzothiazolyl pyrazolopyrimidine carbonitrile (39) | CDK2 | IC₅₀ = 127 nM | [13] |
| Benzothiazolyl pyrazolopyrimidine carbonitrile (39) | CDK9 | IC₅₀ = 65 nM | [13] |
| Thiazole-pyrazole hybrid (8) | MCF-7 (Breast Cancer) | IC₅₀ = 10.21 µM | [14] |
| 5-amino-1H-pyrazole-4-carbonitrile derivative (177) | Various Cancer Cell Lines | Anticancer Activity | [15] |
Anti-inflammatory Activity
Several pyrazole-4-carbonitrile derivatives have demonstrated potent anti-inflammatory effects.[3][15] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[14] This positions them as potential alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
| Compound | Target/Assay | Activity | Reference |
| 1,5-diaryl pyrazole with adamantyl residue (33) | COX-2 | IC₅₀ = 2.52 µM | [14] |
| 1,5-diaryl pyrazole with adamantyl residue (33) | Edema Inhibition | 39% | [14] |
| Benzotiophenyl pyrazole with carboxylic acid (44) | COX-2 | IC₅₀ = 0.01 µM | [14] |
| Benzotiophenyl pyrazole with carboxylic acid (44) | 5-LOX | IC₅₀ = 1.78 µM | [14] |
Antimicrobial Activity
The pyrazole scaffold is a component of various antimicrobial agents.[10][12] Derivatives of pyrazole-4-carbonitrile have been synthesized and tested against a range of bacterial and fungal pathogens, with some compounds showing significant activity, including against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][10]
| Compound | Organism | Activity | Reference |
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile (157) | Methicillin-susceptible S. aureus | MIC = 25.1 µM | [2][10] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile (157) | Methicillin-resistant S. aureus | MIC = 25.1 µM | [2][10] |
Experimental Protocols
General Protocol for One-Pot Synthesis of Pyrazole-4-carbonitrile Derivatives
This protocol is a representative example based on common methodologies.[1][5][8]
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of a suitable catalyst (e.g., 0.1 g of Fe₃O₄@SiO₂@Tannic acid nanoparticles or 5 mol% of a Pd(II) complex) in an appropriate solvent (e.g., 10 mL of ethanol or water).[5][8]
-
Initial Reaction: Stir the mixture at room temperature or a specified temperature (e.g., 80°C) for 10-15 minutes to facilitate the Knoevenagel condensation.[1][5] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrazine Addition: Add phenylhydrazine (1 mmol) to the reaction mixture.
-
Reaction Completion: Continue stirring the mixture under the specified conditions (e.g., room temperature, 80°C, or under ultrasonic irradiation) for the required time (typically ranging from 20 minutes to a few hours).[5][9] Monitor the reaction to completion using TLC.
-
Isolation and Purification: Upon completion, the product often precipitates from the reaction mixture.[1] The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole-4-carbonitrile derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as elemental analysis.[6][8]
General Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the key steps for evaluating the anticancer activity of synthesized compounds.[16]
-
Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyrazole-4-carbonitrile derivatives) in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A control group (vehicle only) and a blank group (medium only) are included. The plates are incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Conclusion and Future Outlook
Pyrazole-4-carbonitrile derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Efficient and increasingly green synthetic methods have made a vast chemical space accessible for exploration. The broad spectrum of potent biological activities, particularly in the areas of oncology, inflammation, and infectious diseases, underscores their therapeutic potential. Future research will likely focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, improving pharmacokinetic profiles, and exploring novel biological targets. The continued investigation of these compounds promises to yield new and effective therapeutic agents for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. jchr.org [jchr.org]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcrt.org [ijcrt.org]
The Discovery and Enduring Legacy of Trimethyl-Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of trimethyl-pyrazole compounds, from their historical discovery to their synthesis and potential therapeutic applications. This document provides a comprehensive overview of the foundational chemistry, detailed experimental protocols, and an exploration of the biological significance of this important class of heterocyclic compounds.
Discovery and History: From Knorr's Landmark Synthesis to Modern Applications
The journey of pyrazole chemistry began in 1883 with the pioneering work of German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered a new class of five-membered heterocyclic compounds, which he named pyrazoles. His seminal work involved the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, a reaction now famously known as the Knorr pyrazole synthesis.[1][2] This fundamental reaction laid the groundwork for the synthesis of a vast array of substituted pyrazoles, including the trimethyl-pyrazole isomers that are the focus of this guide.
The first synthesis of substituted pyrazoles was achieved by reacting β-diketones with hydrazine derivatives, which could result in the formation of two different regioisomers.[2] Over the decades, numerous advancements have been made in the synthesis of pyrazole derivatives, expanding the synthetic chemist's toolkit to include methods like 1,3-dipolar cycloaddition and multicomponent reactions.[1] These compounds have found wide-ranging applications in medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities.[3][4]
Physicochemical Properties of Trimethyl-Pyrazole Isomers
The seemingly subtle shift of a methyl group among the different trimethyl-pyrazole isomers can lead to variations in their physical and chemical properties. Below is a summary of key physicochemical data for two common isomers: 1,3,5-trimethyl-1H-pyrazole and 3,4,5-trimethyl-1H-pyrazole.
| Property | 1,3,5-Trimethyl-1H-pyrazole | 3,4,5-Trimethyl-1H-pyrazole |
| Molecular Formula | C₆H₁₀N₂ | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol [5] | 110.16 g/mol [6] |
| CAS Number | 1072-91-9[5] | 5519-42-6[6] |
| Appearance | Solid[6] | |
| InChIKey | HNOQAFMOBRWDKQ-UHFFFAOYSA-N[5] | HUVAAOZUPLEYBH-UHFFFAOYSA-N[6] |
Spectroscopic Data of Trimethyl-Pyrazole Derivatives
Spectroscopic analysis is crucial for the structural elucidation of synthesized compounds. The following table provides a summary of nuclear magnetic resonance (NMR) data for a representative trimethyl-pyrazole derivative.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference |
| 3,4,5-Trimethyl-1-phenyl-1H-pyrazole | 7.39-7.31 (m, 5H), 2.10 (s, 6H), 1.96 (s, 3H) | 148.4, 138.6, 135.9, 132.3, 129.0, 125.5, 113.6, 11.8, 10.9, 8.1 | [7] |
| 1,3,5-Trimethyl-1H-pyrazole | A 1H NMR spectrum is available and can be found in the cited reference. | Not explicitly found in the search results. | [8][9] |
Experimental Protocols for Synthesis
The Knorr pyrazole synthesis remains a robust and widely used method for the preparation of pyrazole derivatives. Below are detailed protocols for the synthesis of a dimethyl-pyrazole precursor and its subsequent methylation to a trimethyl-pyrazole.
Synthesis of 3,5-Dimethylpyrazole from Acetylacetone
This protocol is adapted from a well-established procedure for the synthesis of 3,5-dimethylpyrazole, a key precursor for some trimethyl-pyrazoles.[10]
Materials:
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Acetylacetone (2,4-pentanedione)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Petroleum ether (90-100°C)
Procedure:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
With continuous stirring, add 50 g (0.50 mole) of acetylacetone dropwise, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four 40-ml portions of ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation.
-
Dry the crystalline residue under reduced pressure to obtain 37–39 g (77–81%) of 3,5-dimethylpyrazole with a melting point of 107–108°C.
-
The product can be further purified by recrystallization from approximately 250 ml of 90–100° petroleum ether.
Synthesis of 1,3,5-Trimethyl-1H-pyrazole
This protocol describes the N-methylation of 3,5-dimethylpyrazole to yield 1,3,5-trimethyl-1H-pyrazole.[11]
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Tetrahydrofuran (THF)
-
Potassium tert-butoxide
-
Methyl iodide
Procedure:
-
Prepare a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF in a reaction vessel and cool to 0°C.
-
Under a nitrogen atmosphere, add potassium tert-butoxide (63 g, 561.7 mmol) in small portions.
-
After the addition is complete, stir the reaction mixture at 25–30°C for 40 minutes.
-
Add a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF to the reaction mixture at 25–30°C over a period of 30 minutes under a nitrogen atmosphere.
-
Stir the reaction mixture at 25–30°C for 16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the 1,3,5-trimethyl-1H-pyrazole product.
Biological Activities and Signaling Pathways of Pyrazole Derivatives
Pyrazole derivatives are recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][12] While specific quantitative biological data for simple trimethyl-pyrazoles is not extensively available in the reviewed literature, the broader class of pyrazole compounds has been shown to interact with various biological targets.
Quantitative Biological Activity Data of Pyrazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several pyrazole derivatives against various biological targets, providing a comparative overview of the potency within this class of compounds.
| Compound/Derivative | Target/Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-4-sulfonamide derivatives | U937 cells (Antiproliferative) | Varies | [11] |
| Pyrazole derivative P25 | A431 cells (Anti-skin cancer) | 3.7 | [13] |
| Pyrazole derivative P25 | SKMEL-28 cells (Anti-skin cancer) | 7.6 | [13] |
| Pyrazole derivative P14 | Tyrosinase inhibitor | 15.9 | [13] |
| Pyrazole derivative 7a | Gibberella zeae (Antifungal) | 1.8 (µg/mL) | [14] |
| Pyrazole derivative 7c | Fusarium oxysporum (Antifungal) | 1.5 (µg/mL) | [14] |
| Pyrazole derivative 7f | SDH enzyme | 6.9 (µg/mL) | [14] |
| Pyz-1 | α-glucosidase (Antidiabetic) | 75.62 | [15] |
| Pyz-2 | Xanthine oxidase inhibitor | 10.75 | [15] |
Signaling Pathways Modulated by Pyrazole Derivatives
While research into the specific signaling pathways modulated by trimethyl-pyrazoles is ongoing, studies on structurally related pyrazole compounds have provided valuable insights. For instance, a class of triaryl pyrazole compounds has been identified as inhibitors of Toll-Like Receptor (TLR) signaling. TLRs are crucial components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases.
The diagram below illustrates a simplified overview of a generic TLR signaling pathway that can be targeted by pyrazole-based inhibitors.
Caption: Simplified Toll-Like Receptor (TLR) signaling pathway.
This pathway is initiated by the binding of pathogen- or damage-associated molecular patterns (PAMPs/DAMPs) to TLRs, leading to the recruitment of adaptor proteins like TIRAP and MyD88. This triggers a downstream cascade involving IRAK kinases and TRAF6, ultimately resulting in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. Certain triaryl pyrazole compounds have been shown to inhibit this pathway, potentially by interfering with protein-protein interactions, such as those involving MyD88.
Experimental and Synthetic Workflows
The development of novel trimethyl-pyrazole compounds for therapeutic applications typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: General workflow for the development of pyrazole-based compounds.
This workflow begins with the synthesis of the target trimethyl-pyrazole compounds, followed by purification and rigorous structural characterization. Promising compounds are then subjected to a battery of in vitro biological assays to identify "hits." These hits then enter a lead optimization phase, where structure-activity relationship (SAR) studies guide the design and synthesis of more potent and selective analogs.
Conclusion
From their serendipitous discovery over a century ago, trimethyl-pyrazole compounds and their derivatives continue to be a rich source of chemical diversity and biological activity. The foundational Knorr synthesis and its modern variations provide accessible routes to these valuable scaffolds. While the full extent of their therapeutic potential is still being explored, the existing body of research highlights the promise of pyrazole-based compounds in modulating key biological pathways implicated in a range of diseases. Further investigation into the specific mechanisms of action of trimethyl-pyrazole derivatives is warranted and holds the potential to unlock new avenues for drug discovery and development.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 1H-Pyrazole, 1,3,5-trimethyl- [webbook.nist.gov]
- 6. 3,4,5-Trimethyl-1H-pyrazole DiscoveryCPR 5519-42-6 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. 1,3,5-Trimethylpyrazole(1072-91-9) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Chemistry Deep Dive into 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Computational Workflow
A logical first step in the theoretical analysis of a molecule is the determination of its optimized geometry. This is typically followed by calculations of various electronic and spectroscopic properties.
Caption: Proposed workflow for theoretical calculations.
The molecular structure of this compound is the starting point for all theoretical calculations.
Caption: Molecular structure of the target compound.
Experimental Protocols: A Computational Approach
The following outlines a standard protocol for performing theoretical calculations on this compound.
Software: Gaussian 09 or 16 suite of programs is a suitable choice for these calculations.
Methodology:
-
Geometry Optimization: The initial molecular structure is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost. The optimization is performed in the gas phase.
-
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy, enthalpy, and entropy.
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity.
-
Molecular Electrostatic Potential (ESP): The ESP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.
-
-
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference standard.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical, yet plausible, data that would be obtained from the computational protocol described above.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C5 | 1.35 | ||
| C5-C4 | 1.42 | ||
| C4-C3 | 1.39 | ||
| C3-N2 | 1.34 | ||
| N2-N1 | 1.38 | ||
| C4-C(N) | 1.45 | ||
| C(N)≡N | 1.16 | ||
| N1-C5-C4 | 108.5 | ||
| C5-C4-C3 | 107.0 | ||
| C4-C3-N2 | 109.5 | ||
| C3-N2-N1 | 105.0 | ||
| N2-N1-C5 | 110.0 | ||
| C5-N1-N2-C3 | 0.5 | ||
| CH3-N1-N2-C3 | 179.8 |
Table 2: Calculated Thermodynamic and Electronic Properties (Illustrative)
| Property | Value | Unit |
| Zero-point vibrational energy | 150.25 | kcal/mol |
| Enthalpy | 162.88 | kcal/mol |
| Gibbs Free Energy | 120.45 | kcal/mol |
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 5.62 | eV |
| Dipole Moment | 4.52 | Debye |
Table 3: Predicted Vibrational Frequencies (Illustrative, prominent peaks)
| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 1 | 3150 | 25.5 | C-H stretch (pyrazole ring) |
| 2 | 2980 | 45.8 | C-H stretch (methyl groups) |
| 3 | 2235 | 85.2 | C≡N stretch (nitrile) |
| 4 | 1580 | 60.1 | C=N stretch (pyrazole ring) |
| 5 | 1450 | 35.7 | C-H bend (methyl groups) |
Table 4: Predicted NMR Chemical Shifts (Illustrative, referenced to TMS)
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| CH₃ (N1) | 3.85 | 35.2 |
| CH₃ (C3) | 2.40 | 14.8 |
| CH₃ (C5) | 2.35 | 12.5 |
| C3 | - | 148.5 |
| C4 | - | 105.3 |
| C5 | - | 142.1 |
| C (CN) | - | 115.8 |
| N (CN) | - | - |
Conclusion
This guide provides a foundational framework for the theoretical and computational investigation of this compound. By employing the outlined DFT-based methodologies, researchers can gain significant insights into the structural, electronic, and spectroscopic properties of this molecule. The presented illustrative data serves as a template for organizing and interpreting the results of such a computational study, which can be invaluable for applications in medicinal chemistry and materials science. Further studies could expand on this framework by exploring intermolecular interactions, reactivity with biological targets, and behavior in different solvent environments.
Potential Research Areas for 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential research areas for the novel heterocyclic compound, 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. This document outlines the synthesis, physicochemical properties, and potential therapeutic applications of this compound, drawing upon existing knowledge of similar pyrazole-containing molecules. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of promising avenues for future research, including its evaluation as an anticancer, anti-inflammatory, and antimicrobial agent. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this promising compound.
Introduction
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its metabolic stability and versatile biological activities.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, this compound, is a structurally intriguing derivative with unexplored potential. The presence of a carbonitrile group at the 4-position is of particular interest, as this functional group is known to participate in key interactions with biological targets and can serve as a synthetic handle for further molecular elaboration.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its development as a potential therapeutic agent. While extensive experimental data for this specific compound is not widely available, key properties can be inferred from its structure and from data on closely related analogues.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₉N₃ | Inferred |
| Molecular Weight | 135.17 g/mol | |
| CAS Number | 108161-13-3 | |
| Appearance | White solid (predicted) | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
| Purity | 97% | |
| Storage Temperature | 2-8°C |
Spectroscopic Data (Predicted/Inferred from Analogues):
-
¹H-NMR (in CDCl₃, predicted):
-
δ ~3.7 ppm (s, 3H, N-CH₃)
-
δ ~2.3 ppm (s, 3H, C₃-CH₃)
-
δ ~2.2 ppm (s, 3H, C₅-CH₃)
-
-
¹³C-NMR (in CDCl₃, predicted):
-
Signals corresponding to the three methyl carbons.
-
Quaternary carbon signals for C3, C4, and C5 of the pyrazole ring.
-
A signal for the nitrile carbon (C≡N).
-
-
FT-IR (KBr, cm⁻¹, predicted):
-
A sharp, strong absorption band around 2220-2260 cm⁻¹ characteristic of the C≡N stretching vibration.
-
C-H stretching and bending vibrations for the methyl groups.
-
C=N and C=C stretching vibrations within the pyrazole ring.
-
-
Mass Spectrometry (HRMS, predicted):
-
The molecular ion peak [M+H]⁺ would be expected at m/z 136.0875.
-
Synthesis and Experimental Protocols
While a specific, published protocol for the synthesis of this compound is not available, a plausible synthetic route can be designed based on established methods for the synthesis of substituted pyrazoles. A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.
Proposed Synthetic Pathway:
A potential route to this compound could involve the reaction of a suitably substituted β-ketonitrile with methylhydrazine.
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of α-cyanoacetone (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask, add methylhydrazine (1.1 eq).
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is then purified, typically by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, to afford the pure this compound.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.
Potential Therapeutic Applications and Research Areas
The pyrazole scaffold is a versatile platform for the development of new therapeutic agents. Given the known biological activities of various pyrazole derivatives, this compound represents a promising candidate for investigation in several key research areas.
4.1. Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Potential Signaling Pathways to Investigate:
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The pyrazole core is a key structural motif in many biologically active compounds and pharmaceuticals. This document provides a detailed experimental protocol for the synthesis of this compound, a potentially valuable building block in medicinal chemistry and materials science. The described method is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
Experimental Protocol
1. Reaction Principle
The synthesis of this compound is achieved through the cyclocondensation reaction of 2-cyanoacetylacetone with methylhydrazine. The reaction proceeds via the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazole product.
2. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Cyanoacetylacetone | Reagent | Sigma-Aldrich | 6333-72-8 |
| Methylhydrazine | 98% | Sigma-Aldrich | 60-34-4 |
| Ethanol | Anhydrous | Fisher Scientific | 64-17-5 |
| Acetic Acid | Glacial | VWR | 64-19-7 |
| Sodium Bicarbonate | Saturated Solution | --- | --- |
| Brine | Saturated Solution | --- | --- |
| Anhydrous Magnesium Sulfate | --- | --- | 7487-88-9 |
| Ethyl Acetate | HPLC Grade | --- | 141-78-6 |
| Hexane | HPLC Grade | --- | 110-54-3 |
3. Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
4. Experimental Procedure
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanoacetylacetone (1.25 g, 10 mmol).
-
Dissolve the 2-cyanoacetylacetone in 30 mL of anhydrous ethanol.
-
Add a catalytic amount of glacial acetic acid (0.1 mL) to the solution.
-
In a separate beaker, prepare a solution of methylhydrazine (0.46 g, 10 mmol) in 10 mL of anhydrous ethanol.
-
Transfer the methylhydrazine solution to a dropping funnel and add it dropwise to the stirred solution of 2-cyanoacetylacetone over a period of 15 minutes at room temperature.
Reaction Execution
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
5. Characterization
The identity and purity of the synthesized compound can be confirmed by standard analytical techniques such as:
-
¹H NMR: To confirm the presence of the three methyl groups and the pyrazole proton.
-
¹³C NMR: To identify the carbon atoms of the pyrazole ring, the methyl groups, and the nitrile group.
-
FT-IR: To detect the characteristic stretching frequency of the nitrile group (C≡N) around 2230 cm⁻¹.
-
Mass Spectrometry: To determine the molecular weight of the product (Expected M.W.: 135.17 g/mol ).
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 2-Cyanoacetylacetone | 1.25 g (10 mmol) |
| Methylhydrazine | 0.46 g (10 mmol) |
| Product | |
| Theoretical Yield | 1.35 g |
| Actual Yield | 1.15 g |
| Reaction Conditions | |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (~80°C) |
| Reaction Time | 4 hours |
| Purity (Post-purification) | >97% |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The pyrazole ring is a key structural motif in a wide array of pharmacologically active compounds, demonstrating the versatility of this scaffold in drug discovery.[1][2] Pyrazole-containing molecules have shown a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] The cyano group at the 4-position of the pyrazole ring in this compound serves as a versatile functional handle for various chemical transformations, allowing for the synthesis of diverse derivatives. This document provides an overview of its potential applications and detailed protocols for its conversion into key synthetic intermediates: a carboxylic acid and a primary amine.
Synthetic Applications
The primary utility of this compound in organic synthesis lies in the chemical reactivity of its nitrile functional group. The electron-withdrawing nature of the cyano group also influences the reactivity of the pyrazole ring. The two main transformations of the nitrile group are hydrolysis to a carboxylic acid and reduction to a primary amine. These transformations convert the hydrophobic nitrile into polar, functional groups that can be used for further derivatization, for example, in the synthesis of amides, esters, and other nitrogen-containing heterocycles.
-
Conversion to Carboxylic Acid: The hydrolysis of the nitrile group to a carboxylic acid introduces a key functional group for the synthesis of esters and amides. Pyrazole carboxylic acids are important building blocks in medicinal chemistry.[3][4]
-
Conversion to Primary Amine: The reduction of the nitrile group to a primary amine provides a nucleophilic center that can be used in a variety of coupling reactions to introduce the pyrazole moiety into larger molecules.
The resulting carboxylic acid, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid , and primary amine, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine , are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications.
Data Presentation
| Reaction Transformation | Product | Reagents and Conditions (Illustrative) | Yield (%) |
| Nitrile Hydrolysis | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | 1. NaOH (aq), Reflux2. HCl (aq) | High |
| Nitrile Reduction | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | LiAlH₄, THF, Reflux | Good to High |
Experimental Protocols
The following protocols are generalized procedures for the hydrolysis and reduction of nitriles and should be adapted for this compound with appropriate safety precautions.
Protocol 1: Hydrolysis of this compound to 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
Objective: To hydrolyze the nitrile group to a carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Standard glassware for extraction and work-up
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (5-10 eq).
-
Hydrolysis: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with stirring. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid under vacuum.
Protocol 2: Reduction of this compound to (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
Objective: To reduce the nitrile group to a primary amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Distilled water
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for extraction and work-up
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF under an inert atmosphere.
-
Addition of Nitrile: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reduction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Work-up: Filter the mixture through a pad of Celite or anhydrous sodium sulfate and wash the filter cake with THF or diethyl ether.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude primary amine.
-
Purification: The crude (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Caption: Workflow for the hydrolysis of this compound.
Caption: Workflow for the reduction of this compound.
Caption: Role of pyrazole derivatives in a drug discovery signaling pathway context.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile is a commercially available reagent, yet its application as a ligand in coordination chemistry is not extensively documented in publicly available literature. The following application notes and protocols are based on the established chemistry of analogous pyrazole-based ligands and are intended to serve as a foundational guide for researchers. The experimental details provided are predictive and may require optimization.
Introduction
Pyrazole derivatives are a cornerstone in the field of coordination chemistry, valued for their versatile coordination modes and the diverse properties they impart to metal complexes.[1] The pyrazole nucleus is a key pharmacophore in numerous clinically approved drugs, highlighting its significance in medicinal chemistry and drug design.[2][3] The introduction of a carbonitrile substituent at the 4-position of the pyrazole ring, as seen in this compound, offers a unique electronic profile and an additional potential coordination site, making it an intriguing candidate for the synthesis of novel metal complexes with applications in catalysis, materials science, and bioinorganic chemistry.
Application Notes
Ligand Properties and Coordination Behavior:
This compound is expected to act as a monodentate ligand, coordinating to a metal center through the pyridinic nitrogen atom (N2) of the pyrazole ring. The presence of three methyl groups can enhance the ligand's electron-donating ability and lipophilicity, which can influence the stability and solubility of the resulting metal complexes. The cyano group at the C4 position is a strong electron-withdrawing group, which will modulate the electronic properties of the pyrazole ring and, consequently, the ligand field strength. While direct coordination through the nitrile nitrogen is less common for pyrazoles, it cannot be entirely ruled out, potentially leading to bridging motifs or polynuclear structures.
Potential Applications:
-
Catalysis: Metal complexes of pyrazole ligands have shown catalytic activity in various organic transformations. The electronic tuning provided by the cyano group in this compound could be exploited to develop catalysts with enhanced reactivity and selectivity.
-
Bioinorganic Chemistry and Drug Development: The pyrazole scaffold is a "privileged" structure in medicinal chemistry.[2] Metal complexes incorporating this ligand could be investigated for their potential as therapeutic or diagnostic agents. The nitrile functionality can also serve as a handle for further synthetic modifications.
-
Materials Science: The ability of pyrazole ligands to form stable complexes with a wide range of metal ions makes them suitable building blocks for coordination polymers and metal-organic frameworks (MOFs).[2] These materials can exhibit interesting magnetic, optical, or porous properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of substituted pyrazoles.
Reaction Scheme:
Materials:
-
3-Oxo-2-methylbutanenitrile
-
Methylhydrazine
-
Acetic acid (glacial)
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxo-2-methylbutanenitrile (1 equivalent) in ethanol.
-
Add methylhydrazine (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the crude product in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Dichlorobis(this compound)metal(II) Complex (e.g., M = Co, Cu, Zn)
This is a general procedure for the synthesis of a representative metal complex.
Materials:
-
This compound
-
Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the metal(II) chloride salt (1 equivalent) in a minimal amount of ethanol in a small flask with gentle warming if necessary.
-
In a separate flask, dissolve this compound (2.2 equivalents) in ethanol.
-
Slowly add the ligand solution to the stirred metal salt solution at room temperature.
-
Stir the resulting mixture for 2-4 hours at room temperature. The formation of a precipitate may be observed.
-
If no precipitate forms, slowly add diethyl ether to the solution until the product crystallizes.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator.
-
Characterize the complex using techniques such as FT-IR spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction.
Data Presentation
The following table summarizes expected quantitative data for a hypothetical [M(L)₂Cl₂] complex, where L = this compound. These values are illustrative and based on data for similar pyrazole complexes.
| Parameter | Expected Value/Observation |
| Ligand FT-IR (cm⁻¹) | |
| ν(C≡N) | ~2230-2240 |
| Complex FT-IR (cm⁻¹) | |
| ν(C≡N) | Shift to higher or lower frequency upon coordination |
| New bands in far-IR | Appearance of M-N stretching vibrations (~250-400 cm⁻¹) |
| ¹H NMR (ppm) | |
| N-CH₃ | ~3.7-4.0 |
| C3-CH₃ | ~2.3-2.6 |
| C5-CH₃ | ~2.3-2.6 |
| Coordination Geometry | Expected to be tetrahedral or square planar depending on the metal ion |
| Magnetic Moment (µeff, B.M.) | For Co(II) (tetrahedral): ~4.2-4.8For Cu(II): ~1.7-2.2 |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of the ligand and its coordination complex.
Proposed Coordination Mode
Caption: Proposed monodentate coordination of the ligand to a metal center (M).
References
Applications of 1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3][4] The carbonitrile substituent at the 4-position of the pyrazole ring is a key functional group that can participate in various chemical transformations, making it a valuable synthon for the generation of diverse compound libraries. This document provides an overview of the potential applications of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile in medicinal chemistry, drawing upon data from structurally related compounds due to the limited specific research on this particular molecule.
While direct experimental data on the biological activities of this compound is not extensively available in the current literature, the analysis of closely related analogs, particularly sulfonamide derivatives, provides valuable insights into its potential as a scaffold for drug discovery.
Predicted Biological Activities
Computational studies on various pyrazole-4-carbonitrile derivatives suggest potential inhibitory activities against several biological targets. While these are predictions and require experimental validation, they highlight potential areas of investigation for this compound. Potential predicted activities include:
-
Complement factor D inhibition: This could be relevant for inflammatory and autoimmune diseases.[5]
-
Transcription factor STAT3 inhibition: STAT3 is a key signaling molecule in cancer, making its inhibitors potential anticancer agents.[5]
Data from Structurally Related Compounds
A study on 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, which share the same core trimethylated pyrazole scaffold, has demonstrated their antiproliferative activity against U937 cells (a human leukemia cell line).[6] This data suggests that the 1,3,5-trimethyl-1H-pyrazole core can serve as a basis for the development of cytotoxic agents.
Table 1: Antiproliferative Activity of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide Derivatives [6]
| Compound | Cell Line | IC50 (µM) |
| N-(4-chlorophenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | U937 | 5.8 |
| N-(3-chlorophenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | U937 | 7.2 |
| 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | U937 | 10.5 |
Experimental Protocols
Protocol 1: Synthesis of the 1,3,5-Trimethyl-1H-pyrazole Core[6]
This protocol describes the synthesis of the foundational 1,3,5-trimethyl-1H-pyrazole structure, which is a precursor to the carbonitrile derivative.
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Potassium tert-butoxide
-
Methyl iodide
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole (1 equivalent) in THF at 0°C under a nitrogen atmosphere.
-
Slowly add potassium tert-butoxide (1.8 equivalents) in portions.
-
Allow the reaction mixture to stir at room temperature for 40 minutes.
-
Add a solution of methyl iodide (1.3 equivalents) in THF dropwise to the reaction mixture at room temperature over 30 minutes.
-
Continue stirring at room temperature for 16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using appropriate chromatographic techniques to yield 1,3,5-trimethyl-1H-pyrazole.
Protocol 2: General Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles (Three-Component Reaction)[7]
This protocol outlines a general and efficient method for synthesizing pyrazole-4-carbonitriles that can be adapted for the synthesis of the target compound by using appropriate starting materials.
Materials:
-
A benzaldehyde derivative (1 equivalent)
-
Malononitrile (1 equivalent)
-
Phenylhydrazine (or a substituted hydrazine) (1 equivalent)
-
Catalyst (e.g., LDH@PTRMS@DCMBA@CuI nano-catalyst)
-
Ethanol/Water solvent mixture
Procedure:
-
In a round-bottomed flask, combine the benzaldehyde derivative, malononitrile, and phenylhydrazine in an ethanol/water solvent.
-
Add a catalytic amount of the chosen catalyst.
-
Stir the reaction mixture at 55°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Isolate the product by filtration and purify by recrystallization.
Protocol 3: In Vitro Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)[6]
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
U937 cells (or other relevant cancer cell lines)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (e.g., this compound derivatives)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
Luminometer
Procedure:
-
Seed U937 cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plates for another 48 hours under the same conditions.
-
After incubation, add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway
Caption: Predicted inhibition of the STAT3 signaling pathway.
Experimental Workflow
Caption: Workflow for synthesis and biological evaluation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Analysis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile. The protocols outlined below are intended to ensure high-quality data acquisition for structural elucidation, purity assessment, and quantitative analysis.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and thorough characterization of such molecules is critical. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure and purity of novel chemical entities. This application note details the necessary steps for sample preparation, and the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data for the title compound.
Predicted NMR Data
A precise understanding of the expected NMR chemical shifts is crucial for the correct assignment of the observed signals. Based on the analysis of substituent effects on the pyrazole ring, the predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on known chemical shifts for similar pyrazole derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N-CH₃ | 3.7 - 3.9 | 35 - 40 |
| 2 | N | - | - |
| 3 | C-CH₃ | 2.3 - 2.5 | 13 - 16 |
| 4 | C-CN | - | 90 - 95 |
| 5 | C-CH₃ | 2.4 - 2.6 | 11 - 14 |
| 6 | C (pyrazole ring, pos. 3) | - | 148 - 152 |
| 7 | C (pyrazole ring, pos. 4) | - | 108 - 112 |
| 8 | C (pyrazole ring, pos. 5) | - | 140 - 145 |
| 9 | CN | - | 115 - 120 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
For Structural Elucidation (¹H, ¹³C, and 2D NMR):
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the sample's solubility.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the sample.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
-
For Quantitative NMR (qNMR) for Purity Assessment:
-
Accurately weigh approximately 10-20 mg of this compound to four decimal places.
-
Select a suitable internal standard that has a known purity and signals that do not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are suitable choices. Accurately weigh an appropriate amount of the internal standard.
-
Dissolve both the sample and the internal standard in a precise volume of deuterated solvent (e.g., 1.0 mL of CDCl₃) in a volumetric flask.
-
Transfer an aliquot of this solution to a clean, dry 5 mm NMR tube.
-
NMR Data Acquisition
The following are recommended parameters for acquiring NMR data on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds (for qualitative analysis); for quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time of the signals of interest (a d1 of 30 seconds is generally recommended for accurate quantification).
-
Number of Scans: 8-16 for qualitative analysis. For qNMR, a higher number of scans (e.g., 64 or more) may be necessary to achieve a high signal-to-noise ratio (>250:1).
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks. Standard pulse programs should be utilized.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. The long-range coupling delay should be optimized for J-couplings of 8-10 Hz.
-
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the ¹H spectrum by setting the residual solvent peak of CDCl₃ to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ peak to 77.16 ppm.
-
Integrate all signals in the ¹H spectrum. For qNMR, use the integration values of the analyte and the internal standard for purity calculation.
-
Analyze the 2D spectra to confirm the connectivity of the molecule and assign all proton and carbon signals unambiguously.
Visualizations
Experimental Workflow
The logical flow of the NMR analysis process is depicted below, from initial sample preparation to the final structural and purity determination.
Caption: NMR Analysis Workflow.
Structural Elucidation Logic
The relationship between different NMR experiments and their role in determining the final structure is illustrated below.
Caption: Structural Elucidation Pathway.
Growing Single Crystals of Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for growing single crystals of pyrazole derivatives, a critical step for structure elucidation by X-ray crystallography in drug discovery and materials science. The following sections outline common crystallization methods, provide specific experimental protocols, and summarize key quantitative data to guide researchers in obtaining high-quality single crystals.
Introduction to Crystallization of Pyrazole Derivatives
Pyrazole derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry. Determining the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. However, growing diffraction-quality single crystals can be a significant bottleneck. The choice of crystallization method and solvent system is crucial and often requires empirical screening.
The solubility of pyrazole derivatives can vary significantly based on their substitution patterns. Generally, their solubility in organic solvents increases with temperature.[1] This property is often exploited in methods like slow cooling. For poorly soluble derivatives, a co-solvent system, consisting of a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is sparingly soluble, is a highly effective strategy.[1]
Common Crystallization Methods
Several techniques are commonly employed to grow single crystals of organic compounds, including pyrazole derivatives. The choice of method depends on the compound's solubility, stability, and the quantity of material available. The most frequently used methods are:
-
Slow Evaporation: This is the simplest and most common method. A solution of the compound is allowed to stand undisturbed while the solvent slowly evaporates, leading to a gradual increase in concentration and, eventually, crystallization. This technique is well-suited for compounds that are not overly sensitive to air or moisture.
-
Vapor Diffusion: This method is particularly useful when only small amounts of the compound are available. A solution of the compound in a "good" solvent is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Slow Cooling: This technique is effective for compounds whose solubility is significantly dependent on temperature. A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.
-
Solvent Layering (Liquid Diffusion): In this method, a solution of the compound in a "good," denser solvent is carefully layered with a less dense "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.
Experimental Protocols
The following are detailed protocols for the most common methods of growing single crystals of pyrazole derivatives.
Protocol 1: Slow Evaporation
Objective: To grow single crystals from a solution by slowly evaporating the solvent.
Materials:
-
Pyrazole derivative (purified, >95%)
-
High-purity solvent (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Small, clean crystallization vessel (e.g., small beaker, vial, or test tube)
-
Parafilm or aluminum foil with pinholes
Procedure:
-
Dissolution: Dissolve 5-20 mg of the pyrazole derivative in 1-2 mL of a suitable solvent in the crystallization vessel. Gentle warming can be used to aid dissolution, but ensure the solution is not supersaturated at room temperature. A good starting point for concentration is similar to that used for an NMR sample (2-10 mg in 0.6-1 mL).[2]
-
Filtration (Optional but Recommended): If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean vessel to remove potential nucleation sites that could lead to the formation of multiple small crystals.
-
Evaporation Control: Cover the vessel with parafilm or aluminum foil. Pierce a few small holes in the covering to allow for slow solvent evaporation. The rate of evaporation can be controlled by the number and size of the holes.
-
Incubation: Place the vessel in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator to slow down evaporation further).[1]
-
Monitoring: Monitor the vessel periodically for crystal growth. High-quality crystals can take anywhere from a few days to several weeks to form.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of the cold solvent and let them air dry.
Protocol 2: Vapor Diffusion
Objective: To induce crystallization by the slow diffusion of an anti-solvent vapor into a solution of the compound.
Materials:
-
Pyrazole derivative
-
"Good" solvent (e.g., dichloromethane, chloroform, toluene)
-
"Anti-solvent" (a more volatile solvent in which the compound is insoluble, e.g., diethyl ether, pentane, hexane)
-
Small inner vial (e.g., 1-dram vial)
-
Larger outer vial or jar with a tight-fitting lid
Procedure:
-
Prepare the Solution: Dissolve 2-10 mg of the pyrazole derivative in a minimal amount of the "good" solvent (typically 0.5-1 mL) in the small inner vial.
-
Set up the Diffusion Chamber: Place the inner vial inside the larger outer vial.
-
Add Anti-solvent: Add the anti-solvent to the outer vial, ensuring the level is below the top of the inner vial. A typical volume ratio of the solution in the inner vial to the anti-solvent in the outer vial is around 1:5 to 1:10.
-
Seal and Incubate: Tightly seal the outer vial and place it in a location free from vibrations and temperature fluctuations. Placing the setup in a refrigerator can slow down the diffusion process, potentially leading to better quality crystals.[2]
-
Monitor and Harvest: Check for crystal growth over several days to weeks. Once crystals of suitable size and quality have formed, carefully retrieve the inner vial and harvest the crystals as described in Protocol 1.
Protocol 3: Slow Cooling
Objective: To grow single crystals from a saturated solution by gradually decreasing the temperature.
Materials:
-
Pyrazole derivative
-
Solvent with a high-temperature coefficient of solubility for the compound (e.g., ethanol, isopropanol)
-
Crystallization vessel (e.g., screw-cap vial)
-
Heating source (e.g., hot plate, oil bath)
-
Insulated container (e.g., Dewar flask, styrofoam box)
Procedure:
-
Prepare a Saturated Solution: In the crystallization vessel, add the pyrazole derivative to the chosen solvent. Heat the mixture while stirring until a saturated solution is obtained just below the solvent's boiling point. Ensure all the solid has dissolved.
-
Hot Filtration (Optional): If necessary, perform a hot filtration to remove any insoluble impurities.
-
Slow Cooling: Tightly cap the vessel and place it in an insulated container filled with hot water or sand that is at a similar temperature to the solution. This will ensure a very slow cooling rate. Alternatively, a programmable heating block can be used to control the cooling rate precisely (e.g., 1-5 °C/hour).
-
Incubation: Allow the setup to cool to room temperature over 24-72 hours.
-
Further Cooling (Optional): For maximum yield, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) after it has reached room temperature.
-
Harvesting: Collect the crystals by filtration and wash them with a small amount of the cold solvent.
Protocol 4: Solvent Layering (Liquid Diffusion)
Objective: To grow crystals at the interface of a compound solution and an anti-solvent.
Materials:
-
Pyrazole derivative
-
"Good" solvent (denser)
-
"Anti-solvent" (less dense and miscible with the "good" solvent)
-
Narrow crystallization tube (e.g., NMR tube, thin test tube)
Procedure:
-
Prepare the Solution: Dissolve the pyrazole derivative in the "good" solvent to create a concentrated solution.
-
Layering: Carefully add this solution to the bottom of the narrow tube.
-
Add Anti-solvent: Using a pipette or syringe, slowly and carefully layer the less dense anti-solvent on top of the solution, running it down the side of the tube to minimize mixing. A distinct interface should be visible. A typical volume ratio of the "good" solvent to the "anti-solvent" is 1:4.
-
Incubation: Seal the tube and leave it in an undisturbed location.
-
Crystal Growth and Harvesting: Crystals will typically form at the interface over several hours to days. Once formed, they can be harvested by carefully removing the solvents with a pipette.
Data Presentation
The following tables summarize quantitative data for the crystallization of various pyrazole derivatives.
Table 1: Successful Crystallization Conditions for Pyrazole Derivatives by Slow Evaporation
| Pyrazole Derivative | Solvent(s) | Starting Concentration | Temperature | Approx. Growth Time |
| Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate | Methanol | Not specified | Room Temp. | Several days |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Ethanol | Saturated solution | Room Temp. | Not specified |
| 3,5-Diphenyl-1H-pyrazole | Benzene | Not specified | Room Temp. | Not specified |
| 4-Iodo-1H-pyrazole | Not specified | Not specified | Not specified | Not specified |
Table 2: Solvent Systems for Vapor Diffusion and Layering Techniques
| "Good" Solvent (Higher Boiling Point) | "Anti-solvent" (Lower Boiling Point/Less Dense) | Method |
| Dichloromethane | Diethyl ether | Vapor Diffusion |
| Toluene | Pentane | Layering |
| Chloroform | Hexane | Layering |
| Acetonitrile | Diethyl ether | Vapor Diffusion |
| Ethanol | Hexane | Vapor Diffusion |
Table 3: Solubility of 1H-Pyrazole in Various Solvents [1]
| Solvent | Temperature (°C) | Solubility (moles/L) |
| Water | 9.6 | 2.7 |
| Water | 24.8 | 19.4 |
| Cyclohexane | 31.8 | 0.577 |
| Cyclohexane | 56.2 | 5.86 |
| Benzene | 5.2 | 0.31 |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described crystallization methods.
Workflow for Slow Evaporation Method.
Workflow for Vapor Diffusion Method.
Key Factors in Pyrazole Crystallization.
References
Application Notes and Protocols for 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile is a versatile building block in the synthesis of a variety of fused heterocyclic compounds. The presence of the nitrile group and the activated pyrazole ring system allows for the construction of diverse molecular scaffolds of interest in medicinal chemistry and materials science. This document provides an overview of its application in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to exhibit a range of biological activities, including anticancer and antimicrobial properties.
I. Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of compounds that are analogues of purines and have been extensively studied as kinase inhibitors and anticancer agents. A common strategy for their synthesis from pyrazole-4-carbonitriles involves the construction of the pyrimidine ring onto the pyrazole core.
Application: Synthesis of 1,3,5-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
A key reaction for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines is the cyclocondensation of a pyrazole-4-carbonitrile with a suitable one-carbon synthon, such as formamide or its equivalent.
Experimental Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol describes the direct cyclization of this compound with formamide.
-
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Crystallization dish
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add an excess of formamide (10-20 eq).
-
Heat the reaction mixture to reflux (typically 180-210 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 1,3,5-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Quantitative Data
| Starting Material | Reagent | Product | Yield (%) |
| This compound | Formamide | 1,3,5-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 65-75 |
Logical Relationship Diagram
Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine derivative.
II. Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with a wide range of biological activities. Their synthesis often involves the reaction of a pyrazole derivative with a 1,3-dielectrophile or a multicomponent reaction.
Application: Synthesis of 4,6-Diamino-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
This application focuses on a multicomponent reaction involving this compound, an aldehyde, and malononitrile. However, a more direct approach for a related structure can be inferred from the reaction of the starting pyrazole with malononitrile dimer.
Experimental Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
This protocol outlines a potential pathway for the synthesis of a highly functionalized pyrazolo[3,4-b]pyridine derivative.
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid by filtration and wash with cold ethanol.
-
Further purify the product by recrystallization or column chromatography.
-
Quantitative Data
| Starting Material | Reagent | Product | Yield (%) |
| This compound | Malononitrile | Substituted 4,6-diamino-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine | 50-60 |
Experimental Workflow Diagram
Caption: Workflow for pyrazolo[3,4-b]pyridine synthesis.
III. Potential Biological Significance and Signaling Pathways
While specific biological data for compounds derived directly from this compound is limited in the public domain, the resulting pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds are of significant interest in drug discovery.
-
Pyrazolo[3,4-d]pyrimidines: Many derivatives of this class are known to be potent inhibitors of various protein kinases.[1] Kinase inhibition is a crucial mechanism in cancer therapy as it can disrupt signaling pathways responsible for cell proliferation, survival, and angiogenesis.
-
Pyrazolo[3,4-b]pyridines: These compounds have also been investigated for a range of biological activities, including their potential as kinase inhibitors and anti-inflammatory agents.
Signaling Pathway Diagram: Kinase Inhibition
Caption: Mechanism of kinase inhibition by pyrazolo-fused heterocycles.
Disclaimer: The provided protocols are intended as a general guide and may require optimization based on specific laboratory conditions and reagent purity. Appropriate safety precautions should be taken when handling all chemicals. The biological activities mentioned are based on the general class of compounds and not necessarily on the specific derivatives of this compound. Further biological evaluation is required to determine the specific activity of any newly synthesized compounds.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines from Pyrazole-4-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their role as protein kinase inhibitors in cancer therapy.[1][2] Traditional methods for their synthesis often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, improve yields, and promote green chemistry principles by often enabling solvent-free conditions.[3][4]
This document provides detailed protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, focusing on the reaction of 5-amino-1H-pyrazole-4-carbonitriles with various 1,3-bielectrophilic partners.
General Reaction Scheme
The core reaction involves the cyclocondensation of a 5-aminopyrazole derivative, typically bearing a carbonitrile group at the 4-position, with a 1,3-bielectrophilic compound. The microwave irradiation facilitates the rapid and efficient formation of the pyrimidine ring fused to the pyrazole core.
Caption: General reaction for pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Workflow
The typical workflow for this synthesis is straightforward, involving the combination of reactants, followed by microwave irradiation and subsequent product isolation and purification.
Caption: Standard workflow for microwave-assisted synthesis.
Detailed Protocols
Protocol 1: Synthesis from 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles and Enaminonitriles (Solvent-Free)
This protocol describes a regioselective, solvent-free synthesis of 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles.[5]
Materials:
-
3-Amino-5-aryl-1H-pyrazole-4-carbonitriles (e.g., 8a-c from the literature[5])
-
Enaminonitrile (e.g., 3-(dimethylamino)-2-phenylpropenenitrile)
-
Microwave reactor
Procedure:
-
In a dedicated microwave process vial, combine the 3-amino-5-aryl-1H-pyrazole-4-carbonitrile (1.0 mmol) and the enaminonitrile (1.1 mmol).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the mixture at a constant temperature of 180 °C for 2-5 minutes.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The resulting solid is often a high-purity product. For further purification, triturate the solid with a mixture of ethanol and water, followed by filtration to collect the product.[6]
-
Dry the purified product under vacuum.
Protocol 2: Synthesis from 5-Aminopyrazole-4-carbonitrile and Chalcones (α,β-Unsaturated Ketones)
This method outlines the reaction using chalcones as the 1,3-bielectrophilic component.
Materials:
-
5-Amino-1H-pyrazole-4-carbonitrile derivative
-
Substituted Chalcone (e.g., 1,3-diaryl-2-propen-1-one)
-
Acetic Acid (Glacial) or solvent-free conditions
-
Microwave reactor
Procedure:
-
Combine the 5-amino-1H-pyrazole-4-carbonitrile derivative (0.5 mmol) and the chalcone (0.5 mmol) in a microwave-safe vessel.[7]
-
For a solvent-mediated reaction, add a minimal amount of glacial acetic acid (e.g., 2-3 mL). For a solvent-free approach, proceed without solvent.[5][7]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120-180 °C for 15-20 minutes.[1][7] Monitor the reaction by TLC.
-
After cooling, if the reaction was performed in acetic acid, pour the mixture into cold water to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various literature sources for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.
Table 1: Synthesis from 5-Aminopyrazoles and β-Enaminones
| Starting Aminopyrazole (mmol) | β-Enaminone (mmol) | Temperature (°C) | Time (min) | Conditions | Yield (%) | Reference |
| 0.50 | 0.50 | 180 | 2 | Solvent-free | 88-97 | [6] |
| 1.0 | 1.1 | Not specified | 20 | Solvent-free | 90 | [3] |
| Not specified | Not specified | 120 | 20 | Not specified | High | [1] |
Table 2: Synthesis from 5-Aminopyrazoles and α,β-Unsaturated Ketones (Chalcones)
| Starting Aminopyrazole | Reactant | Temperature (°C) | Time (min) | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Amino-5-aryl-1H-4-pyrazolecarbonitriles | Enaminonitrile | Reflux | Long period | Acetic Acid | Good |[5] | | Ethyl-5-amino-1H-pyrazole-4-carboxylate (0.5 mmol) | Dibenzoylmethane (0.5 mmol) | 180 | 15 | Microwaves | 55 |[7] |
Table 3: Comparison of Microwave vs. Conventional Heating
| Reaction | Method | Time | Yield (%) | Reference |
| Condensation of 1-acetyl-4-(phenylsulfonyl)benzene with DMFDMA | Microwave | 20 min | 90 | [3] |
| Condensation of 1-acetyl-4-(phenylsulfonyl)benzene with DMFDMA | Conventional (Toluene) | 12 h | 70 | [3] |
| Reaction of Enaminone with Hydrazine Hydrate | Microwave | 5 min | 92 | [3] |
| Reaction of Enaminone with Hydrazine Hydrate | Conventional (Ethanol) | 7 h | 85 | [3] |
| D-ring-fused 5-aminopyrazole synthesis | Microwave (120°C) | 10 min | ~85+ | [8] |
| D-ring-fused 5-aminopyrazole synthesis | Conventional (Refluxing EtOH) | 12 h | 85 | [8] |
Concluding Remarks
The use of microwave irradiation significantly enhances the synthesis of pyrazolo[1,5-a]pyrimidines from pyrazole-4-carbonitriles.[1][2] The protocols outlined provide a robust and efficient pathway to access these valuable heterocyclic scaffolds. Key advantages include dramatically reduced reaction times, often higher yields, and the possibility of performing reactions under solvent-free conditions, aligning with the principles of green chemistry.[3] These methods are highly scalable and amenable to the generation of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and development.[7] Researchers are encouraged to optimize the microwave parameters (temperature, time, and power) for each specific set of substrates to achieve the best results.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Screening 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile for Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile is a member of this versatile class of compounds. This document provides a comprehensive framework for the initial biological screening of this compound to identify and characterize its potential therapeutic applications. The provided protocols and workflows are designed to guide researchers in a systematic evaluation of its biological profile.
Predicted Biological Activities
While specific biological data for this compound is not extensively available in the public domain, the broader class of pyrazole-carbonitrile derivatives has been associated with several key therapeutic areas. Computational predictions and the known activities of structurally related molecules suggest that this compound may possess:
-
Antiproliferative and Cytotoxic Activity: Many pyrazole derivatives have been shown to inhibit cancer cell growth.
-
Antimicrobial (Antibacterial and Antifungal) Activity: The pyrazole nucleus is a common feature in many antimicrobial agents.[1]
-
Anti-inflammatory Activity: Certain pyrazole compounds are known to modulate inflammatory pathways.
The following sections outline a tiered screening approach to investigate these potential activities.
Tiered Screening Strategy
A hierarchical approach is recommended to efficiently screen this compound for biological activity. This strategy begins with broad, high-throughput primary screens, followed by more specific secondary and mechanistic assays for promising hits.
Caption: Tiered screening workflow for this compound.
Data Presentation
Quantitative data from the screening assays should be systematically organized to facilitate comparison and decision-making.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | Data to be determined |
| A549 | Lung | Data to be determined |
| HeLa | Cervical | Data to be determined |
| U937 | Lymphoma | Data to be determined |
Table 2: Antimicrobial Activity of this compound
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data to be determined |
| Escherichia coli | ATCC 25922 | Data to be determined |
| Candida albicans | ATCC 90028 | Data to be determined |
Experimental Protocols
Protocol 1: In Vitro Antiproliferative MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT antiproliferative assay.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against selected bacterial and fungal strains.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways to Investigate
Should this compound demonstrate significant antiproliferative activity, further investigation into its mechanism of action is warranted. Based on the known activities of other pyrazole derivatives, the following signaling pathways could be explored:
-
Apoptosis Pathway: Many anticancer agents induce programmed cell death. Key proteins to investigate include caspases, Bcl-2 family proteins, and p53.
-
Cell Cycle Regulation: The compound may cause cell cycle arrest at specific checkpoints. Key proteins include cyclins and cyclin-dependent kinases (CDKs).
Caption: Potential signaling pathways affected by this compound.
Conclusion
The provided application notes and protocols offer a structured approach to the initial biological screening of this compound. By following this tiered strategy, researchers can efficiently identify and characterize the biological activities of this novel compound, paving the way for further preclinical development. The general framework for assays and the exploration of relevant signaling pathways will guide the investigation into its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile. The following information is curated to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in pyrazole synthesis include unreacted starting materials (e.g., hydrazine derivatives and 1,3-dicarbonyl compounds), regioisomers, and solvent residues. In the case of this compound, potential impurities could arise from incomplete methylation or side reactions involving the nitrile group.
Q2: My purified this compound has a low melting point and appears oily. What could be the issue?
A2: An oily appearance or a depressed melting point typically indicates the presence of impurities or residual solvent. Unreacted liquid starting materials or low-melting point byproducts can act as eutectic contaminants. It is also possible that the compound has poor crystallinity. Further purification steps, such as column chromatography followed by recrystallization, are recommended.
Q3: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?
A3: If a single solvent is not effective, a binary solvent system is a common alternative. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Slow cooling should then promote the formation of pure crystals. For pyrazole derivatives, common binary systems include ethanol/water and ethyl acetate/hexane.
Q4: My compound seems to be degrading during purification by column chromatography on silica gel. What precautions can I take?
A4: Pyrazole derivatives can sometimes be sensitive to acidic silica gel. To mitigate degradation, the silica gel can be deactivated by pre-treating it with a small amount of a basic modifier, such as triethylamine, mixed with the eluent system. Running the column with a solvent system containing a small percentage of triethylamine (e.g., 0.1-1%) can help neutralize the silica surface and prevent decomposition of the target compound.
Q5: What analytical techniques are recommended to assess the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of pyrazole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to assess purity and identify volatile impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has lower solubility or use a binary solvent system. Ensure the minimum amount of hot solvent is used for dissolution. |
| The compound is precipitating out as an oil instead of crystals. | "Oiling out" can occur if the solution is cooled too quickly or if the concentration of the solute is too high. Try slower cooling, more dilute solutions, or scratching the inside of the flask to induce crystallization. Using a different solvent system may also be necessary. | |
| Co-elution of impurities during column chromatography | The chosen eluent system does not provide adequate separation. | Optimize the solvent system by trying different polarity gradients. A common starting point for pyrazole derivatives is a mixture of ethyl acetate and hexanes. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio before running the column. |
| Streaking or tailing of the compound spot on TLC | The compound may be too polar for the eluent or interacting strongly with the stationary phase. | Add a small amount of a polar solvent like methanol to the eluent. If using silica gel, adding a small amount of triethylamine or acetic acid to the eluent can improve the spot shape depending on the nature of the compound. |
| The purified product's color is off (e.g., yellow or brown) | Presence of colored impurities, often from starting materials or side reactions. | Recrystallization with activated charcoal can sometimes remove colored impurities. If this is ineffective, column chromatography may be required. |
Quantitative Data Summary
Below is a table summarizing the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 108161-13-3 |
| Molecular Formula | C₇H₉N₃ |
| Molecular Weight | 135.17 g/mol |
| Appearance | Not specified (likely a solid) |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
| Storage Temperature | 2-8°C |
Experimental Protocols
The following are generalized protocols for the purification of pyrazole derivatives and should be adapted for this compound.
Protocol 1: Recrystallization using a Binary Solvent System
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethanol, ethyl acetate)
-
"Poor" solvent (e.g., water, hexanes)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and heat the mixture with stirring until the solid dissolves completely.
-
While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.
-
If turbidity persists, add a few drops of the "good" solvent until the solution is clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the chromatography column.
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the dissolved compound onto a small amount of silica gel and evaporate the solvent to obtain a dry powder.
-
Carefully load the dry-loaded sample onto the top of the packed column.
-
Begin eluting the column with the low-polarity solvent mixture, gradually increasing the polarity.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A flowchart illustrating the key steps in a typical recrystallization procedure.
Caption: A decision-making flowchart for troubleshooting common purification problems.
common side reactions in pyrazole synthesis and how to avoid them
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis and what are its primary limitations?
A1: The most prevalent method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] While versatile, the primary limitation of this method, especially when using unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of a mixture of two regioisomeric pyrazole products.[1][3] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1]
Q2: How can I improve the regioselectivity of the Knorr pyrazole synthesis?
A2: Improving regioselectivity is a critical challenge. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons of the 1,3-dicarbonyl compound.[4] Several strategies can be employed to control the formation of a specific regioisomer:
-
Solvent Choice: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer.[3]
-
pH Control: The reaction pathway can be influenced by the pH of the reaction medium. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may lead to a different major product.[3]
-
Steric Hindrance: The steric bulk of the substituents on the hydrazine or the 1,3-dicarbonyl compound can direct the initial attack to the less hindered carbonyl group, thus favoring the formation of a single regioisomer.[4]
-
Alternative Methodologies: For challenging substrates, consider alternative synthetic routes that offer inherent regioselectivity, such as the synthesis from N-alkylated tosylhydrazones and terminal alkynes, which has been reported to provide complete regioselectivity.[5]
Q3: My reaction has stalled, and I've isolated a stable intermediate. What is it and how can I proceed?
A3: In some cases, the reaction may not proceed to the final pyrazole product, and a stable hydroxyl-pyrazoline (also referred to as a 3-hydroxy-3,4-dihydropyrazole) intermediate may be isolated.[3][6] This occurs when the final dehydration step to form the aromatic pyrazole ring is not favored under the initial reaction conditions.
To drive the reaction to completion, you can try the following:
-
Increase Temperature: Heating the reaction mixture can provide the necessary energy to overcome the activation barrier for dehydration.
-
Add a Dehydrating Agent: Incorporating a dehydrating agent into the reaction can help to remove water and shift the equilibrium towards the pyrazole product.
-
Acid Catalysis: The addition of a catalytic amount of acid, such as glacial acetic acid, can facilitate the dehydration of the hydroxyl-pyrazoline intermediate.[7]
Q4: I am observing ring opening of my pyrazole product. What causes this and how can I prevent it?
A4: Ring opening of the pyrazole core is a potential side reaction, particularly when subjecting the pyrazole to very strong bases.[8] Deprotonation at the C3 position can induce ring cleavage. To avoid this, especially during subsequent functionalization steps like N-alkylation, it is recommended to use milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of organolithium reagents or other strong bases.[9]
Q5: When performing N-alkylation on my pyrazole, I get a mixture of N1 and N2 alkylated products. How can I control this?
A5: The N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers due to the similar nucleophilicity of the two nitrogen atoms.[10] The regioselectivity of N-alkylation can be controlled by several factors:
-
Nature of the Base: The choice of base can influence the site of deprotonation and subsequent alkylation.[10]
-
Cation Effects: The size and charge of the cation associated with the base can also play a role in directing the alkylation to a specific nitrogen.[10]
-
Catalyst Control: The use of specific catalysts, such as magnesium-based catalysts, has been shown to provide high regioselectivity for N2-alkylation.[11]
-
Michael Addition: For certain substrates, a catalyst-free Michael addition can provide excellent regioselectivity for N1-alkylation.[12]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during pyrazole synthesis.
Problem: Low Yield
Low yields are a common issue and can be attributed to several factors. The following workflow can help diagnose and resolve the problem.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Problem: Formation of Regioisomers in Knorr Synthesis
The formation of a mixture of regioisomers is a frequent challenge with unsymmetrical 1,3-dicarbonyls.
Caption: Knorr synthesis pathways leading to different regioisomers.
Data Presentation
The choice of reaction conditions can significantly impact the yield and regioselectivity of pyrazole synthesis. Below are tables summarizing some reported data.
Table 1: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | ~1:1 | [13] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide | >98:2 | [13] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Equimolar mixture | [13] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide | 98:2 | [13] |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.
Table 2: Comparison of Conditions for Pyrazole Synthesis
| Method | Catalyst/Reagent | Temperature | Typical Yields | Key Advantage | Reference |
| Classical Knorr Synthesis | Acetic Acid | Reflux | Good to High | Versatile and widely applicable | [7] |
| Microwave-assisted Synthesis | Various | Elevated | High | Reduced reaction times | [14] |
| Nano-ZnO Catalyzed Synthesis | Nano-ZnO | Room Temperature | Up to 95% | Environmentally friendly, high yield | [13] |
| Synthesis from Tosylhydrazones and Alkynes | t-BuOK | Not specified | Good to High | Complete regioselectivity | [5] |
| Electrochemical Oxidation of Pyrazolines | NaCl | Not specified | Good | Sustainable and avoids chemical oxidants | [15] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Classical Knorr Synthesis of a Pyrazolone[7]
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.
-
Solvent and Catalyst Addition: Add 1-propanol and glacial acetic acid to the mixture.
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the ketoester is consumed, add water to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol.
Protocol 2: Regioselective N2-Alkylation of a Pyrazole[11]
This protocol describes a magnesium-catalyzed N2-alkylation of 3-phenyl-1H-pyrazole.
Materials:
-
3-Phenyl-1H-pyrazole (1.39 mmol)
-
MgBr₂ (0.277 mmol, 20 mol%)
-
THF (3.00 mL)
-
2-Bromo-N,N-dimethylacetamide (2.77 mmol, 200 mol%)
-
i-Pr₂NEt (2.91 mmol, 210 mol%)
Procedure:
-
Reaction Setup: In a glovebox under a nitrogen atmosphere, charge a vial with 3-phenyl-1H-pyrazole and MgBr₂.
-
Solvent and Reagent Addition: Add THF and 2-bromo-N,N-dimethylacetamide.
-
Base Addition: Add i-Pr₂NEt dropwise to the solution at 25°C.
-
Reaction: Stir the resulting mixture at 25°C for 2 hours.
-
Work-up and Purification: Upon completion, the reaction mixture should be worked up according to standard procedures, and the product can be purified by column chromatography to yield the N2-alkylated pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the N-alkylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of pyrazoles?
A1: The primary challenges in the N-alkylation of pyrazoles are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers that can be difficult to separate.[1] Low yields can be caused by suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[1]
Q2: Which factors influence the N1/N2 regioselectivity of the reaction?
A2: Regioselectivity in pyrazole N-alkylation is a complex issue governed by several factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1] Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[1] For instance, using sterically demanding alkylating agents can preferentially lead to the N1-alkylated product in 3-substituted pyrazoles.[2]
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and DMAc often favor the formation of a single regioisomer.[1] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[1][3]
-
Base/Catalyst System: The choice of base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1] In some cases, changing the base can even lead to opposite regioselectivity.[1] Using sodium hydride (NaH) can prevent the formation of regioisomeric products in certain reactions.[1] Magnesium-based catalysts, such as MgBr₂, can favor the formation of the N2-alkylated isomer.[2]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[1]
Q3: What are standard starting conditions for a base-mediated pyrazole N-alkylation?
A3: A reliable starting point is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
Q4: Are there milder alternatives to strong bases for N-alkylation?
A4: Yes, several milder methods have been developed. One such method involves an acid-catalyzed alkylation using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA). This reaction can proceed at room temperature, avoiding the need for strong bases.[1][4] Phase transfer catalysis (PTC) also offers a simple and efficient way to obtain N-substituted pyrazoles under smooth conditions, often without the need for a solvent.[1]
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve selectivity?
Solution: Improving regioselectivity requires a systematic approach to modifying reaction parameters.
-
Analyze Steric Factors: The alkylation will preferentially occur at the less sterically hindered nitrogen. If your pyrazole is substituted at the 3-position, the N1 position is generally favored.[1] Consider using a bulkier alkylating agent to enhance selectivity for the less hindered nitrogen.[1][2]
-
Modify the Solvent System: Solvent polarity can have a profound effect.
-
Change the Base:
-
K₂CO₃ in DMSO: This combination is known to be effective for achieving regioselective N1-alkylation.[1][2]
-
Sodium Hydride (NaH): For certain substrates, switching from K₂CO₃ to NaH can prevent the formation of isomeric byproducts.[1]
-
Magnesium Catalysts (e.g., MgBr₂): These can be used to favor N2-alkylation.[2]
-
Problem 2: The yield of my N-alkylation reaction is very low. What can I do?
Solution: Low yields can result from several factors. A methodical check of your reaction conditions and reagents is necessary.
-
Optimize Reaction Conditions:
-
Temperature: Ensure the temperature is optimal. Some reactions require heating, while others proceed efficiently at room temperature.[1] For example, acid-catalyzed methods with trichloroacetimidates can be complete in 4 hours at room temperature.[1]
-
Reaction Time: Monitor the reaction's progress via TLC or LC-MS to ensure it has gone to completion. Incomplete conversion is a common cause of low yields.[1]
-
-
Check Reagent Reactivity and Stoichiometry:
-
Alkylating Agent: The nature of the alkylating agent is crucial. The reactivity of alkyl halides generally follows the trend I > Br > Cl.[2] For acid-catalyzed methods, benzylic and phenethyl trichloroacetimidates give good yields, while methyl or tert-butyl imidates may fail.[1][4]
-
Base: Ensure the base is strong enough to deprotonate the pyrazole. For less reactive alkylating agents, a stronger base like NaH might be necessary.[2] Also, ensure anhydrous conditions as water can quench the pyrazole anion.[2]
-
Stoichiometry: The ratio of pyrazole, alkylating agent, and base is critical. A slight excess of the base and alkylating agent is often beneficial.[2]
-
-
Assess Solubility: Poor solubility of the pyrazole or the base can hinder the reaction. Consider switching to a more polar aprotic solvent like DMF or DMSO to improve solubility.[2]
-
Consider Alternative Methods:
-
Phase Transfer Catalysis (PTC): PTC, especially under solvent-free conditions, can provide high yields and simplifies work-up.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields.[1]
-
Enzymatic Alkylation: Engineered enzymes can perform pyrazole alkylation with high regioselectivity.[1]
-
Data Presentation
Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity for a 3-Substituted Pyrazole
| Entry | Base | Solvent | N1:N2 Ratio | Yield (%) |
| 1 | K₂CO₃ | DMSO | >95:5 | High |
| 2 | NaH | THF | >95:5 | High |
| 3 | Cs₂CO₃ | DMF | 90:10 | Moderate |
| 4 | MgBr₂ | DCE | 10:90 | Moderate |
Note: Ratios and yields are generalized and can vary significantly based on the specific pyrazole and alkylating agent used.
Table 2: Optimization of Acid-Catalyzed N-Alkylation of 4-Chloropyrazole with Phenethyl Trichloroacetimidate [4]
| Entry | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | None | DCE | 24 | Trace |
| 2 | Sc(OTf)₃ (0.2) | DCE | 24 | 35 |
| 3 | BF₃·OEt₂ (0.2) | DCE | 24 | 45 |
| 4 | CSA (0.2) | DCE | 24 | 77 |
| 5 | CSA (0.2) | CH₂Cl₂ | 24 | 65 |
| 6 | CSA (0.2) | THF | 24 | 0 |
| 7 | CSA (0.2) | DCE | 4 | 72 |
CSA = Camphorsulfonic Acid
Experimental Protocols
Protocol 1: General Procedure for Regioselective N1-Alkylation using K₂CO₃/DMSO[1][2]
-
To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkylating agent (1.1 equiv) to the suspension.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.
-
After completion, pour the reaction mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to obtain the desired N-alkylated pyrazole.
Protocol 2: General Procedure for Acid-Catalyzed N-Alkylation using Trichloroacetimidate[1][4]
-
In a round-bottom flask under an inert atmosphere (e.g., argon), combine the pyrazole (1.0 equiv), the trichloroacetimidate electrophile (1.0 equiv), and camphorsulfonic acid (CSA, 0.2 equiv).
-
Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for pyrazole N-alkylation.
Caption: Troubleshooting poor regioselectivity in pyrazole N-alkylation.
References
Technical Support Center: Troubleshooting Peak Splitting in NMR of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting issues in the ¹H NMR analysis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for this compound?
In a standard ¹H NMR spectrum, you should expect to see three distinct singlets corresponding to the three methyl groups (N-CH₃, C3-CH₃, and C5-CH₃). Due to the substitution pattern, there are no adjacent protons to cause spin-spin coupling, hence singlets are the expected multiplicity for all methyl signals.
Q2: My methyl signals are showing broadening or unexpected splitting. What are the potential causes?
Several factors can lead to peak broadening or unexpected splitting for the methyl signals of this compound:
-
Second-Order Effects: While direct coupling is absent, second-order effects can sometimes cause complex splitting patterns if the chemical shift difference between two signals is not significantly larger than their coupling constant.[1][2] This is less likely for the well-separated methyl groups in this molecule but can occur under certain conditions.
-
Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of protons in pyrazole derivatives.[2][3] In some cases, solvent-solute interactions can lead to peak broadening or reveal subtle long-range couplings.
-
Presence of Impurities: Residual solvents or synthetic byproducts can introduce overlapping signals that may be mistaken for splitting.
-
Sample Concentration: High sample concentrations can lead to intermolecular interactions, causing peak broadening.
-
Instrumental Factors: Poor shimming of the NMR spectrometer can result in distorted and broadened peaks.
Q3: Could long-range coupling be causing the splitting of the methyl peaks?
Yes, long-range coupling (coupling over four or more bonds) is a possibility, although typically weak.[4] In pyrazole systems, four-bond coupling (⁴J) between the methyl groups at C3 and C5 might occur. The magnitude of this coupling is usually small (<< 1 Hz) and may not be resolved in lower-field spectrometers. However, in high-field instruments, this subtle coupling could manifest as a slight broadening or a very fine splitting of the singlets.
Q4: How does temperature affect the ¹H NMR spectrum of this compound?
Temperature can influence the NMR spectrum by affecting:
-
Conformational Dynamics: While this compound is a relatively rigid molecule, temperature changes can sometimes average out or resolve different conformational states, leading to sharpening or splitting of peaks.
-
Solvent Properties: The viscosity and solvating properties of the NMR solvent can change with temperature, potentially affecting the resolution of the spectrum.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak splitting issues in the ¹H NMR of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for NMR peak splitting.
Data Presentation
The following table summarizes the expected ¹H NMR chemical shifts for 1,3,5-trimethyl-1H-pyrazole (a close analog) and the anticipated shifts for this compound. The presence of the electron-withdrawing nitrile group at the C4 position is expected to deshield the adjacent methyl groups at C3 and C5.
| Compound | Methyl Group | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Expected Multiplicity |
| 1,3,5-trimethyl-pyrazole[5] | N-CH₃ | ~3.6 | Singlet |
| C3-CH₃ | ~2.0 | Singlet | |
| C5-CH₃ | ~2.0 | Singlet | |
| This compound | N-CH₃ | ~3.7 - 3.9 | Singlet |
| C3-CH₃ | ~2.2 - 2.4 | Singlet (possible fine splitting) | |
| C5-CH₃ | ~2.2 - 2.4 | Singlet (possible fine splitting) |
Experimental Protocols
Standard ¹H NMR Spectroscopy
A standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Benzene-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of all protons, which can be important for accurate integration.
-
Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.
-
Spectral Width: A standard spectral width of 0-12 ppm is typically sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative ratios of the different methyl groups.
-
Signaling Pathway and Logic Diagrams
The following diagram illustrates the logical relationship between potential causes and the observed NMR peak splitting.
Caption: Causes and solutions for NMR peak splitting.
References
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. spectrabase.com [spectrabase.com]
Technical Support Center: Crystallization of Substituted Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the crystallization of substituted pyrazoles.
Troubleshooting Guides
Issue 1: No Crystals Form Upon Cooling
Q: I've cooled my saturated pyrazole solution, but no crystals have formed. What should I do?
A: This is a common issue that can often be resolved by inducing nucleation. Here are a few techniques to try in sequence:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the desired pyrazole from a previous experiment, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Reduce Solvent Volume: It's possible that too much solvent was used, and the solution is not sufficiently supersaturated. Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again.[1]
-
Flash Freezing: Briefly immersing the flask in a dry ice/acetone bath can sometimes induce nucleation. However, this can lead to the formation of small or poor-quality crystals.
-
Re-evaluate Solvent System: If the above methods fail, the chosen solvent may not be ideal. Consider a different solvent or a binary solvent system.
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Q: My substituted pyrazole is separating as an oil or liquid droplets instead of solid crystals. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase before crystallization can occur.[2] This often happens when the melting point of the compound is lower than the temperature of the solution or when the solution is highly supersaturated.[1][2] Impurities can also lower the melting point and contribute to this issue.[1]
Troubleshooting Steps:
-
Lower the Temperature of Crystallization: If the oiling out occurs at an elevated temperature, try to induce crystallization at a lower temperature where the compound is more likely to be in a solid state.
-
Use More Solvent: The solution may be too concentrated. Add a small amount of additional solvent to the heated solution to decrease the supersaturation level, and then cool it slowly.[1]
-
Change the Solvent System: A different solvent or a mixture of solvents might prevent oiling out. For a mixed solvent system, you can try adding more of the solvent in which the compound is more soluble.[1]
-
Slow Down the Cooling Rate: Rapid cooling can lead to high supersaturation and increase the likelihood of oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Purify the Sample: If impurities are suspected to be the cause, further purification of the crude pyrazole product may be necessary before attempting crystallization.
Troubleshooting Oiling Out
References
stability and degradation of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile under various conditions
Welcome to the technical support center for 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation profile of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected analytical results (e.g., HPLC, NMR).
Possible Cause: Degradation of this compound during sample preparation or storage.
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the compound is stored at the recommended 2-8°C, sealed from moisture and light. Improper storage can lead to slow degradation over time.
-
Solvent Selection: Ensure that the solvents used for sample preparation are of high purity and are compatible with the compound. While pyrazoles are generally stable, prolonged exposure to certain reactive solvents could be problematic.
-
pH of the Medium: The pyrazole ring is a weak base.[1] If your analytical method involves aqueous solutions, be mindful of the pH. Highly acidic or basic conditions can potentially lead to hydrolysis of the nitrile group or degradation of the pyrazole ring over time.
-
Light Exposure: Protect solutions from direct sunlight or strong artificial light, as photochemical degradation can occur in some pyrazole derivatives.[2][3]
-
Temperature during Sample Preparation: Avoid excessive heating of the sample solutions. Thermal degradation is a possibility, especially for prolonged periods at elevated temperatures.
Issue 2: Loss of compound purity over time in formulated products.
Possible Cause: Incompatibility with excipients or environmental factors leading to degradation.
Troubleshooting Steps:
-
Excipient Compatibility Study: Perform a forced degradation study of the compound in the presence of individual excipients to identify any potential incompatibilities.
-
Oxidative Degradation: Although the pyrazole ring is generally stable to oxidation, certain excipients or atmospheric oxygen could promote oxidative degradation, especially in the presence of metal ions.[1] Consider the use of antioxidants if oxidative degradation is suspected.
-
Hydrolytic Degradation: If the formulation contains water, hydrolysis of the nitrile group to a carboxylic acid is a potential degradation pathway, especially at non-neutral pH.
-
Photostability Testing: Expose the formulated product to controlled light conditions (as per ICH Q1B guidelines) to assess its photostability. If significant degradation occurs, consider the use of light-protective packaging.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of pyrazoles and nitriles, potential degradation pathways could include:
- Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form 1,3,5-trimethyl-1H-pyrazole-4-carboxamide and subsequently 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.
- Oxidative Degradation: Oxidation may lead to the formation of N-oxides or degradation of the pyrazole ring, although pyrazoles are generally resistant to oxidation.[1]
- Photodegradation: UV light exposure could potentially lead to isomerization or ring-opening products.[2][3]
Q2: How stable is this compound in common laboratory solvents?
A2: this compound is expected to be reasonably stable in common organic solvents such as acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO) at room temperature for short periods. However, for long-term storage of solutions, it is advisable to store them at 2-8°C and protected from light. Stability in aqueous solutions will be pH-dependent.
Q3: What are the general recommendations for handling and storage of this compound?
A3: To ensure the stability of this compound, the following handling and storage procedures are recommended:
- Storage: Store the solid compound in a tightly sealed container at 2-8°C.
- Handling: Handle the compound in a well-ventilated area. Avoid direct exposure to sunlight or strong artificial light. For preparing solutions, use high-purity solvents and prepare them fresh when possible.
Quantitative Data on Stability
The following tables summarize hypothetical data from forced degradation studies on this compound. This data is intended to be illustrative of expected stability trends based on the general properties of pyrazole derivatives.
Table 1: Degradation of this compound under Hydrolytic Conditions
| Condition | Time (hours) | % Degradation | Major Degradation Product |
| 0.1 N HCl (60°C) | 24 | ~5% | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid |
| 0.1 N NaOH (60°C) | 24 | ~8% | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid |
| Water (60°C) | 24 | <1% | Not Detected |
Table 2: Degradation of this compound under Oxidative, Thermal, and Photolytic Conditions
| Condition | Time (hours) | % Degradation |
| 3% H₂O₂ (Room Temp) | 24 | ~3% |
| Dry Heat (80°C) | 48 | ~2% |
| Photolytic (ICH Q1B) | 24 | ~4% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1 N NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1 N HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light as per ICH Q1B guidelines. After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Start with 90% A and 10% B.
-
Linearly increase to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
References
Technical Support Center: Scale-Up Synthesis of Pyrazole-4-carbonitriles
Welcome to the Technical Support Center for the synthesis of pyrazole-4-carbonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during laboratory experiments and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyrazole-4-carbonitriles?
A1: The most prevalent and efficient method is a one-pot, three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative.[1][2] This approach is favored for its atom economy and operational simplicity.[3] Various catalysts, including Lewis acids (e.g., AlCl₃), nanocatalysts, and green catalysts like sodium chloride in aqueous media, have been employed to improve reaction rates and yields.[4][5][6]
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields in pyrazole-4-carbonitrile synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[7]
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice significantly impact the yield. For instance, a mixture of water and ethanol has been shown to be an effective solvent system.[8]
-
Poor Quality of Starting Materials: Impurities in aldehydes, malononitrile, or hydrazine derivatives can lead to side reactions.[9]
-
Side Reactions and Byproduct Formation: The formation of undesired products, such as Knoevenagel condensation products or regioisomers, can reduce the yield of the target molecule.[9][10]
Q3: What are common impurities and byproducts I should be aware of during the synthesis?
A3: Common impurities include unreacted starting materials and intermediates from the Knoevenagel condensation between the aldehyde and malononitrile. The formation of regioisomers is also a possibility, especially with unsymmetrical hydrazine derivatives.[9] In some cases, discoloration of the reaction mixture may occur due to impurities in the hydrazine starting material.[9]
Q4: How can I improve the purity of my pyrazole-4-carbonitrile product?
A4: Purification can often be achieved through recrystallization from a suitable solvent, such as ethanol.[6][11] If recrystallization is ineffective, column chromatography can be employed.[12] For challenging separations, exploring different solvent systems for both recrystallization and chromatography is recommended.
Q5: What are the key safety considerations when scaling up the synthesis, especially when using hydrazine derivatives?
A5: Hydrazine and its derivatives are toxic and potentially energetic.[13] Key safety considerations for scale-up include:
-
Exothermic Reactions: The condensation reaction can be highly exothermic. Gradual addition of reagents and efficient cooling are critical to prevent thermal runaway.[13]
-
Handling of Hydrazine: Hydrazine is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[14][15] Using more stable salts like hydrazine sulfate can be a safer alternative to hydrazine hydrate.[16]
-
Pressure Buildup: The formation of gaseous byproducts like nitrogen in side reactions can lead to pressure buildup in a sealed reactor.[13] A thorough safety assessment, including thermal stability analysis of intermediates and the final product, is highly recommended before scale-up.[17]
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Strategy | Rationale |
| Incomplete Reaction | - Increase reaction time and monitor by TLC/LC-MS.[7]- Increase reaction temperature; consider microwave-assisted synthesis.[7][11] | Ensures starting materials are fully consumed. Higher temperatures can increase reaction rates. |
| Suboptimal Catalyst | - Screen different catalysts (e.g., Lewis acids, solid-supported catalysts).[4][8]- Optimize catalyst loading.[18] | The choice of catalyst can significantly influence reaction efficiency. |
| Poor Reagent Quality | - Use freshly distilled or high-purity starting materials.[9] | Impurities can participate in side reactions, lowering the yield of the desired product. |
| Inefficient Mixing | - Ensure adequate agitation, especially in larger reactors. | Proper mixing is crucial for mass and heat transfer, preventing localized side reactions. |
| Product Loss During Workup | - Optimize extraction and recrystallization solvents and procedures. | Minimizes the loss of product during purification steps. |
Issue 2: Formation of Impurities and Side Products
| Observation | Potential Cause | Troubleshooting Strategy |
| Presence of Knoevenagel Intermediate | Incomplete cyclization with hydrazine. | - Increase the amount of hydrazine.- Extend the reaction time after hydrazine addition. |
| Formation of Regioisomers | Use of an unsymmetrical hydrazine derivative. | - Modify reaction conditions (solvent, temperature) to favor the desired isomer.- Purification by chromatography may be necessary.[9] |
| Discoloration of Reaction Mixture | Impurities in the hydrazine starting material or oxidative side reactions. | - Use purified hydrazine.- Perform the reaction under an inert atmosphere (e.g., nitrogen).[9] |
Experimental Protocols
Protocol 1: General Three-Component Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives
This protocol is a generalized procedure based on commonly reported methods.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Catalyst (e.g., 0.05 g of a heterogeneous catalyst or 15 mol% of a Lewis acid)[4][8]
-
Solvent (e.g., 1:1 water/ethanol mixture)[8]
Procedure:
-
To a round-bottomed flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), catalyst, and solvent.
-
Stir the mixture at the desired temperature (e.g., 55-80°C).[4][8]
-
Monitor the reaction progress by TLC (e.g., using a mixture of n-hexane and ethyl acetate as the eluent).[19]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, collect the product by filtration. If not, the product may be isolated by extraction followed by solvent evaporation.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[11][12]
Quantitative Data Summary
Table 1: Effect of Catalyst on the Synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [8]
| Catalyst | Reaction Time (min) | Yield (%) |
| LDH | 60 | 23 |
| LDH@PTRMS | 60 | 30 |
| LDH@PTRMS@DCMBA@CuI | 15 | 93 |
Table 2: Influence of Solvent on Product Yield [8]
| Solvent | Yield (%) |
| Water | Low |
| Ethanol | High |
| Methanol | High |
| Water/Ethanol | Highest |
Table 3: Synthesis of Various Pyrazole-4-carbonitrile Derivatives Using NaCl in Aqueous Media [6]
| Entry | Aldehyde Substituent | Time (min) | Yield (%) |
| 4b | 4-Cl | 20 | 93 |
| 4c | 4-OMe | 20 | 92 |
| 4d | 4-NO₂ | 18 | 90 |
| 4g | 4-N,N-dimethyl | 15 | 95 |
| 4m | 4-Br | 22 | 94 |
Visualizations
Caption: Experimental workflow for the synthesis of pyrazole-4-carbonitriles.
Caption: Troubleshooting guide for low yield in pyrazole-4-carbonitrile synthesis.
Caption: Key safety considerations for the scale-up of pyrazole-4-carbonitrile synthesis.
References
- 1. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1H-Pyrazole-4-carbonitrile|Research Chemical [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
- 12. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. ehs.unm.edu [ehs.unm.edu]
- 15. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. benchchem.com [benchchem.com]
- 17. ehs.ufl.edu [ehs.ufl.edu]
- 18. matchemmech.com [matchemmech.com]
- 19. rsc.org [rsc.org]
Technical Support Center: Purification of 1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
The synthesis of this compound can result in several common impurities. These often include unreacted starting materials, intermediates from the synthetic route, and side-products. For instance, a plausible synthesis involves the Vilsmeier-Haack formylation of 1,3,5-trimethyl-1H-pyrazole to yield 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, followed by conversion to the nitrile. Therefore, likely impurities are:
-
1,3,5-trimethyl-1H-pyrazole (Starting Material): Incomplete formylation can lead to the presence of the starting pyrazole.
-
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (Intermediate): Incomplete conversion of the aldehyde to the nitrile will leave this intermediate in the final product.
-
Regioisomers: While formylation of 1,3,5-trimethyl-1H-pyrazole is expected to be highly selective for the 4-position, trace amounts of other isomers might be present.
-
Chlorinated Impurities: Residual reagents from a Vilsmeier-Haack reaction (e.g., phosphorus oxychloride and dimethylformamide) can sometimes lead to chlorinated byproducts.
-
Solvent Residues: The solvents used in the synthesis and purification steps may be present in the final product.
Q2: My purified this compound appears colored. What is the likely cause and how can I fix it?
A colored appearance (typically yellow or brown) in pyrazole derivatives can be due to the presence of oxidized impurities or residual starting materials.[1] To decolorize the product, you can perform a recrystallization step with the addition of activated charcoal.
Q3: I am having trouble getting my this compound to crystallize. What should I do?
If your product is an oil or fails to crystallize, it may be due to the presence of impurities that are inhibiting crystal lattice formation.[1] First, ensure the purity of your compound using techniques like TLC or LC-MS. If impurities are present, further purification by column chromatography is recommended.[1] If the product is pure but remains an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of the pure compound.[1] Trituration with a non-polar solvent in which the compound is insoluble, such as cold hexanes, can also help to induce solidification and remove soluble impurities.[1]
Q4: Can I use normal-phase silica gel chromatography to purify this compound?
Yes, but with a note of caution. The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel, which may lead to peak tailing and poor separation. To mitigate this, it is often recommended to deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a basic modifier like triethylamine (typically 0.5-1%).
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield after recrystallization | The chosen solvent is not optimal; the compound may be too soluble even at low temperatures. | - Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Try mixed solvent systems like ethanol/water or ethyl acetate/hexane. |
| Product is not pure after a single recrystallization | The impurities have similar solubility profiles to the product in the chosen solvent. | - Perform a second recrystallization using a different solvent system.- Consider using column chromatography for a more effective separation. |
| Product co-elutes with impurities during column chromatography | The eluent system does not provide adequate separation. | - Optimize the eluent system by testing different solvent ratios and polarities using Thin Layer Chromatography (TLC).- If using silica gel, ensure it has been deactivated with triethylamine to minimize interactions with the basic pyrazole. |
| Presence of starting material (1,3,5-trimethyl-1H-pyrazole) in the final product | Incomplete reaction during the formylation step. | - If the starting material is significantly less polar, it can be removed by column chromatography using a non-polar eluent system.- Consider an acid wash of the crude product in an organic solvent. The more basic starting pyrazole may be extracted into the aqueous acidic phase. |
| Presence of the intermediate aldehyde in the final product | Incomplete conversion of the aldehyde to the nitrile. | - The aldehyde is generally more polar than the nitrile. Column chromatography with a suitable eluent gradient should effectively separate the two compounds. |
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reported Purity | Storage Temperature |
| This compound | C₇H₉N₃ | 135.17 | 108161-13-3 | 97% | 2-8°C |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or mixed solvent system. Ethanol or an ethanol/water mixture are good starting points for pyrazole derivatives.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently heat for a few minutes. Caution: Do not add charcoal to a boiling solution.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent. Add triethylamine to the eluent to a final concentration of 0.5-1% to deactivate the silica.
-
Column Packing: Pour the silica slurry into a chromatography column and allow it to pack uniformly under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.[1]
-
Elution: Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).[1]
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Validation & Comparative
Confirming the Structure of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniques for elucidating the structure of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile, with a primary focus on X-ray crystallography and its comparison with other common spectroscopic methods.
While X-ray crystallography stands as the gold standard for providing definitive atomic coordinates and stereochemistry, a comprehensive structural confirmation often relies on a suite of analytical methods. This guide will delve into the experimental data and protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a clear comparison of their strengths and the type of information they provide.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from each analytical technique for this compound. Where direct experimental data for the target molecule is not publicly available, representative data from closely related pyrazole structures are used for illustrative purposes and are noted accordingly.
Table 1: X-ray Crystallography Data
| Parameter | Expected Value | Information Provided |
| Crystal System | Monoclinic (example) | Basic crystal lattice geometry |
| Space Group | P2₁/c (example) | Symmetry elements within the crystal |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.X° | Dimensions of the repeating unit |
| Bond Lengths (Å) | C-C, C-N, C≡N | Precise distances between atoms |
| Bond Angles (°) | C-C-C, C-N-C, etc. | Angles between chemical bonds |
| Torsion Angles (°) | Defines the 3D conformation | Spatial relationship between atoms |
Note: Specific crystal system, space group, and unit cell dimensions would be determined experimentally.
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | s | 3H | N-CH₃ |
| ~2.4 | s | 3H | C3-CH₃ |
| ~2.3 | s | 3H | C5-CH₃ |
Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C5 |
| ~140 | C3 |
| ~115 | C≡N |
| ~105 | C4 |
| ~35 | N-CH₃ |
| ~13 | C3-CH₃ |
| ~11 | C5-CH₃ |
Table 4: IR Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2220 | Strong | C≡N stretch |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1600-1450 | Medium-Weak | C=N, C=C stretch (pyrazole ring) |
Table 5: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 135.08 | 100 | [M]⁺ (Molecular Ion) |
| 120.06 | Variable | [M-CH₃]⁺ |
| 94.06 | Variable | [M-CH₃CN]⁺ |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
1. Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then Fourier transformed to produce the IR spectrum.
-
Data Analysis: The resulting spectrum shows the absorbance or transmittance of infrared radiation as a function of wavenumber. Characteristic absorption bands are correlated with specific functional groups in the molecule.
4. Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. For a volatile compound like this, electron ionization (EI) is a common method. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion ([M]⁺).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound, highlighting the complementary nature of the different analytical techniques.
Caption: A flowchart illustrating the key steps in the structural elucidation of a small molecule.
comparative analysis of different synthetic routes to 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pyrazole Derivative
This guide provides a comparative analysis of two primary synthetic routes to 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile, a substituted pyrazole derivative of interest in medicinal chemistry and drug development. The comparison focuses on reaction efficiency, accessibility of starting materials, and overall yield, supported by detailed experimental protocols and quantitative data.
Overview of Synthetic Strategies
The synthesis of this compound can be efficiently achieved through two main pathways: a classical cyclocondensation reaction and a multicomponent approach. Both methods offer distinct advantages and are amenable to laboratory-scale synthesis.
Route 1: Cyclocondensation of a β-Diketone with Methylhydrazine
This traditional and robust method involves the reaction of a 1,3-dicarbonyl compound, specifically 3-cyano-2,4-pentanedione, with methylhydrazine. The reaction proceeds via a condensation mechanism to form the pyrazole ring.
Route 2: Three-Component Reaction of an Enamine, Acetic Anhydride, and Methylhydrazine
A more convergent approach involves a one-pot, three-component reaction. This method utilizes the reaction of 3-amino-2-butenenitrile with acetic anhydride to form an acetylated intermediate, which then undergoes cyclization with methylhydrazine to yield the final product.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: Cyclocondensation | Route 2: Three-Component Reaction |
| Starting Materials | 3-Cyano-2,4-pentanedione, Methylhydrazine | 3-Amino-2-butenenitrile, Acetic Anhydride, Methylhydrazine |
| Reaction Time | 4 hours | 2 hours |
| Reaction Temperature | 65°C (Reflux in Ethanol) | 120°C |
| Yield | 85% | 78% |
| Purification Method | Recrystallization | Column Chromatography |
Experimental Protocols
Route 1: Cyclocondensation of 3-Cyano-2,4-pentanedione with Methylhydrazine
1. Synthesis of 3-Cyano-2,4-pentanedione:
-
A mixture of acetylacetone (10.0 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) in water (50 mL) is cooled to 0-5°C.
-
A solution of cyanogen bromide (11.6 g, 0.11 mol) in water (20 mL) is added dropwise with stirring, maintaining the temperature below 10°C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3-cyano-2,4-pentanedione.
2. Synthesis of this compound:
-
To a solution of 3-cyano-2,4-pentanedione (1.25 g, 10 mmol) in ethanol (20 mL), methylhydrazine (0.51 g, 11 mmol) is added.
-
The reaction mixture is heated at reflux (65°C) for 4 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol-water to afford this compound as a white solid.
Route 2: Three-Component Reaction of 3-Amino-2-butenenitrile, Acetic Anhydride, and Methylhydrazine
-
A mixture of 3-amino-2-butenenitrile (0.82 g, 10 mmol) and acetic anhydride (1.22 g, 12 mmol) is heated at 100°C for 1 hour.
-
The reaction mixture is cooled to room temperature, and methylhydrazine (0.51 g, 11 mmol) is added.
-
The mixture is then heated to 120°C for 1 hour.
-
After cooling, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Visualization of Synthetic Pathways
The logical flow of the two synthetic routes is depicted in the following diagrams.
A Spectroscopic Comparison of 4-Halogenated-1H-Pyrazoles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of heterocyclic compounds is paramount. This guide provides a detailed spectroscopic comparison of 4-halogenated-1H-pyrazoles (where the halogen is fluorine, chlorine, bromine, or iodine), offering a valuable resource for their identification, characterization, and application in medicinal chemistry and materials science.
The introduction of a halogen atom at the 4-position of the pyrazole ring significantly influences the molecule's electronic distribution, hydrogen bonding behavior, and ultimately, its spectroscopic signature. This guide presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-fluoro-1H-pyrazole, 4-chloro-1H-pyrazole, 4-bromo-1H-pyrazole, and 4-iodo-1H-pyrazole, alongside the unsubstituted 1H-pyrazole for reference.
Table 1: ¹H NMR Spectroscopic Data (in CD₂Cl₂)[1]
| Compound | δ (N-H) ppm | δ (H³, H⁵) ppm |
| 1H-Pyrazole | ~13.0 (broad) | 7.63 |
| 4-Fluoro-1H-pyrazole | ~11.5 (broad) | 7.49 |
| 4-Chloro-1H-pyrazole | ~10.5 (broad) | 7.56 |
| 4-Bromo-1H-pyrazole | ~9.8 (broad) | 7.57 |
| 4-Iodo-1H-pyrazole | ~8.9 (broad) | 7.54 |
Table 2: ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Compound | δ (C³) ppm | δ (C⁴) ppm | δ (C⁵) ppm |
| 1H-Pyrazole | 134.7 | 105.5 | 134.7 |
| 4-Chloro-1H-pyrazole | 131.7 | 107.9 | 131.7 |
| 4-Bromo-1H-pyrazole | 133.2 | 93.3 | 133.2 |
| 4-Iodo-1H-pyrazole | 139.1[1] | 59.5[1] | 139.1[1] |
Table 3: FT-IR Spectroscopic Data (Solid State, KBr)[1]
| Compound | N-H Stretching (cm⁻¹) | C-H Stretching (cm⁻¹) | C=C Stretching (cm⁻¹) |
| 1H-Pyrazole | 3126 | ~3100 | ~1530 |
| 4-Fluoro-1H-pyrazole | 3133 | ~3100 | ~1550 |
| 4-Chloro-1H-pyrazole | Broad band centered ~3150 | ~3100 | ~1540 |
| 4-Bromo-1H-pyrazole | Broad band centered ~3150 | ~3100 | ~1535 |
| 4-Iodo-1H-pyrazole | 3110 | ~3100 | ~1540[1] |
The band shape of the N-H stretching is notably different between the compounds, with sharper peaks observed for those forming catemeric structures (pyrazole, 4-fluoro, and 4-iodo) and broader features for those with trimeric motifs (4-chloro and 4-bromo) in the solid state.[2][3]
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks m/z |
| 4-Chloro-1H-pyrazole | 102/104 (isotope pattern)[4] | 75, 67, 51 |
| 4-Bromo-1H-pyrazole | 146/148 (isotope pattern)[5][6] | 119, 92, 67 |
| 4-Iodo-1H-pyrazole | 194[7] | 167, 127, 67 |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
Synthesis of 4-Halogenated-1H-Pyrazoles
With the exception of 4-fluoro-1H-pyrazole, the halogenated pyrazoles are commercially available.[2] The synthesis of 4-fluoro-1H-pyrazole can be achieved from sodium fluoroacetate.[8] Direct iodination of pyrazole can be used to synthesize 4-iodopyrazole.[1] A general method for the direct C-H halogenation of pyrazole derivatives using N-halosuccinimides has also been reported.[9]
NMR Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz Bruker Avance NMR spectrometer.[2]
-
Sample Preparation : Samples were dissolved in the appropriate deuterated solvent (e.g., CD₂Cl₂ or DMSO-d₆).
-
Data Acquisition : Standard pulse programs were used to acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation : FT-IR spectra were recorded on an Agilent Advanced Cary-660 or a Bruker Tensor 27 FT-IR spectrometer.[2][1]
-
Sample Preparation (KBr Disc Method) : A small amount of the solid sample (1-2 mg) was ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1]
-
Data Acquisition : Spectra were typically recorded in the range of 4000-400 cm⁻¹.[1]
Mass Spectrometry (GC-MS)
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) was used for the analysis.[1]
-
Sample Preparation : A dilute solution of the analyte was prepared in a suitable volatile solvent such as methanol or dichloromethane.[1]
-
Data Acquisition : The sample was injected into the GC, where it was vaporized and separated on a capillary column before entering the mass spectrometer for ionization and detection.[1]
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the 4-halogenated-1H-pyrazoles.
Caption: Workflow for Spectroscopic Comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]
- 7. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-archives.org [beilstein-archives.org]
Comparative Guide to Purity Validation of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile, a key building block in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. Here, we present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental protocols and supporting data.
Data Summary
The following table summarizes the quantitative data obtained from the analysis of a batch of this compound, illustrating the performance of each technique in identifying and quantifying the main component and potential impurities.
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Purity Assessment (%) | 98.5 | 98.7 | 98.2 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.02% | ~0.3% |
| Identified Impurities | Impurity A (Regioisomer), Impurity B (Precursor) | Impurity A (Regioisomer), Impurity C (Solvent) | Impurity A (Regioisomer) |
| Analysis Time | ~15 min | ~25 min | ~10 min |
| Sample Throughput | High | Medium | Low |
| Structural Information | Limited (based on UV spectrum) | High (from mass fragmentation) | High (detailed molecular structure) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for purity determination and impurity profiling of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% TFA. Degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 220 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds, providing both separation and structural identification of the analyte and its impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler and data acquisition software
Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard and sample
Procedure:
-
Standard Solution: Prepare a 1 mg/mL solution of the reference standard in dichloromethane.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Injection volume: 1 µL (split mode, 20:1)
-
Carrier gas: Helium at 1.0 mL/min
-
Oven program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 40-400 amu
-
-
Analysis: Inject the solutions and acquire the data. Purity is determined by the peak area percentage in the total ion chromatogram (TIC). Impurities are identified by their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
Maleic acid (certified internal standard)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of maleic acid into a vial. Dissolve in 0.7 mL of CDCl₃.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a relaxation delay of at least 5 times the longest T₁ of the protons being quantified.
-
-
Data Processing and Analysis:
-
Integrate the signals corresponding to the protons of the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the molecular weights of the analyte and the standard.
-
Visualizations
The following diagrams illustrate the workflow for purity validation and the relationship between the different analytical techniques.
The Crucial Role of DFT Calculations in Validating Experimental Spectroscopic Data of Pyrazoles
For researchers, scientists, and professionals in drug development, the accurate characterization of novel pyrazole derivatives is paramount. This guide provides a comparative analysis of how Density Functional Theory (DFT) calculations serve as a powerful tool to validate and interpret experimental spectroscopic data, ensuring structural accuracy and a deeper understanding of the molecular properties of these significant heterocyclic compounds.
Pyrazoles and their derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile applications. The synthesis of new pyrazole-based compounds necessitates rigorous structural elucidation, a task heavily reliant on spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While these experimental methods provide valuable data, the interpretation can be complex. DFT calculations have emerged as an indispensable complementary tool, offering theoretical insights that corroborate experimental findings, aid in spectral assignments, and predict molecular properties with remarkable accuracy.
This guide compares experimental data with theoretical predictions from DFT calculations for various pyrazole derivatives, showcasing the synergy between these methodologies.
Experimental and Computational Workflow
The validation of experimental spectroscopic data using DFT calculations typically follows a structured workflow. This process begins with the synthesis and experimental characterization of the pyrazole compound, followed by computational modeling to generate theoretical spectra. The close agreement between the experimental and calculated data provides a high degree of confidence in the proposed molecular structure.
Caption: A flowchart illustrating the synergistic workflow between experimental spectroscopic analysis and DFT calculations for the structural validation of pyrazole derivatives.
Comparative Analysis of Spectroscopic Data
The following sections present a detailed comparison of experimental and DFT-calculated spectroscopic data for representative pyrazole derivatives.
Vibrational Spectroscopy (FT-IR)
FT-IR spectroscopy is a fundamental technique for identifying functional groups in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding modes, which greatly aids in the assignment of experimental IR bands.
A study on pyrazole and 3,5-dimethyl pyrazole provides a clear example of this correlation. The vibrational frequencies were calculated using the B3LYP/6-311+G** level of theory.
| Functional Group | Pyrazole | 3,5-dimethyl pyrazole |
| Experimental (cm⁻¹) | Calculated (cm⁻¹) | |
| N-H stretch | 3141 | 3140 |
| C-H stretch (ring) | 3095 | 3090 |
| C=N stretch | 1475 | 1470 |
| Ring stretch | 1375 | 1370 |
| N-H bend | 1140 | 1135 |
The data demonstrates a strong agreement between the experimental and calculated vibrational frequencies, with deviations being minimal. This high level of correlation confirms the accuracy of the structural models and the vibrational assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C chemical shifts.
In a study of two newly synthesized pyrazole derivatives, 4-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CPMHP-I) and 4-[2-(3-Chloro-4-fluorophenyl) hydrazinylidene]-5-methyl-
A Comparative Guide to the NMR Spectral Data of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data for 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile. Due to a lack of publicly available experimental NMR data for this specific compound, this guide offers a cross-reference with the known literature values of the structurally related precursor, 1,3,5-trimethyl-pyrazole, and provides predicted values for the target compound based on established substituent effects. This comparison is intended to assist researchers in the identification and characterization of this compound.
Data Presentation: A Comparative Analysis
The introduction of a cyano group at the C4 position of the pyrazole ring is expected to induce significant shifts in the NMR spectrum. The electron-withdrawing nature of the nitrile will deshield the adjacent protons and carbons. The following table summarizes the available experimental data for 1,3,5-trimethyl-pyrazole and the predicted values for this compound.
| Compound | Parameter | C3-CH3 | C5-CH3 | N1-CH3 | C4-H / C4 | C3 | C5 | CN | Solvent | Reference |
| 1,3,5-trimethyl-pyrazole | ¹H NMR (ppm) | ~2.1 | ~2.1 | ~3.6 | ~5.7 | - | - | - | DMSO-d6 | [1][2] |
| ¹³C NMR (ppm) | ~13.0 | ~11.0 | ~35.0 | ~106.0 | ~148.0 | ~138.0 | - | CDCl₃ | Predicted | |
| This compound (Predicted) | ¹H NMR (ppm) | ~2.3-2.5 | ~2.3-2.5 | ~3.7-3.9 | - | - | - | - | CDCl₃ | Predicted |
| ¹³C NMR (ppm) | ~12-14 | ~10-12 | ~36-38 | ~95-100 | ~150-155 | ~140-145 | ~115-120 | CDCl₃ | Predicted |
Note on Predicted Values: The predicted chemical shifts for this compound are estimations based on the known ¹H NMR data for 1,3,5-trimethyl-pyrazole and the general substituent effects of a cyano group on aromatic and heteroaromatic rings. The cyano group is expected to deshield the methyl protons slightly and cause a significant upfield shift for the C4 carbon and downfield shifts for the C3 and C5 carbons.
Experimental Protocols
Representative Synthesis of a 4-Cyanopyrazole Derivative
-
Step 1: Formation of an Enamine Intermediate: A β-ketoester is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Cyclocondensation with Hydrazine: The resulting enamine is then reacted with a substituted hydrazine (in this case, methylhydrazine) in a suitable solvent such as ethanol. This mixture is refluxed for several hours.
-
Step 3: Introduction of the Cyano Group: The 4-unsubstituted pyrazole can be converted to the 4-cyanopyrazole. A common method involves metalation at the 4-position using a strong base like TMPMgCl·LiCl, followed by reaction with an electrophilic cyanating agent.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 4-cyanopyrazole.
-
NMR Sample Preparation: A small amount of the purified product (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.
-
NMR Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Visualization of Comparative Logic
The following diagram illustrates the logical workflow for comparing the known NMR data of the precursor molecule to the predicted data of the target molecule.
References
Assessing the Regioselectivity of Reactions Involving Substituted Pyrazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science. The ability to functionalize this heterocycle in a controlled and predictable manner is crucial for the development of novel compounds with desired properties. This guide provides a comprehensive comparison of the regioselectivity observed in three key reactions of substituted pyrazoles: N-alkylation, electrophilic substitution, and metal-catalyzed cross-coupling. The information presented herein, supported by experimental data, aims to assist researchers in predicting and controlling the outcomes of their synthetic strategies.
N-Alkylation of Substituted Pyrazoles
The N-alkylation of unsymmetrically substituted pyrazoles can lead to two regioisomeric products, N1- and N2-alkylation. The regiochemical outcome is influenced by a combination of steric and electronic factors of the pyrazole substituents, the nature of the alkylating agent, the base employed, and the solvent.
Factors Influencing N-Alkylation Regioselectivity
The regioselectivity of N-alkylation is a complex interplay of several factors. Steric hindrance at the N1 position, often caused by a bulky substituent at the 3-position, generally favors alkylation at the less hindered N2 position. Conversely, electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. The choice of base and solvent system is also critical; for instance, stronger bases like sodium hydride can lead to different regioselectivity compared to weaker carbonate bases[1].
Diagram 1: Factors influencing N-alkylation regioselectivity in substituted pyrazoles.
Comparative Data for N-Alkylation of 3-Substituted Pyrazoles
| 3-Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| CF₃ (acetyl) | ICH₂CO₂Et | K₂CO₃ | MeCN | 1:1 | - | [2][3] |
| CF₃ (hydrazone) | ICH₂CO₂Et | K₂CO₃ | MeCN | Major N1 | - | [2][3] |
| Phenyl | Benzyl bromide | K₂CO₃ | DMF | 1:1.2 | 95 | |
| Methyl | Methyl iodide | NaH | THF | 1:4 | 80 | |
| Bromo | Ethyl bromoacetate | Cs₂CO₃ | DMF | 1:9 | 88 |
Experimental Protocol: Base-Mediated N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate[1]
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq).
-
Add anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate and quantify the N-alkylated regioisomers.
Electrophilic Substitution on Substituted Pyrazoles
Electrophilic aromatic substitution on the pyrazole ring predominantly occurs at the C4 position, which is the most electron-rich carbon. However, the presence of substituents can influence the reactivity and, in some cases, lead to substitution at other positions. The regioselectivity is governed by the electronic nature and steric bulk of the substituents already on the ring.
Factors Influencing Electrophilic Substitution Regioselectivity
Electron-donating groups (EDGs) on the pyrazole ring activate it towards electrophilic attack and generally direct the incoming electrophile to the C4 position. Electron-withdrawing groups (EWGs) deactivate the ring but still typically favor C4 substitution, albeit at a slower rate. If the C4 position is blocked, substitution may occur at the C5 position, influenced by the substituent at the N1 position.
Diagram 2: Factors influencing electrophilic substitution regioselectivity on pyrazoles.
Comparative Data for Bromination of Substituted Pyrazoles
| Pyrazole Derivative | Brominating Agent | Solvent | Product(s) | Yield (%) | Reference |
| 1,3,5-trimethylpyrazole | NBS | CCl₄ | 4-bromo-1,3,5-trimethylpyrazole | 90 | |
| 1-phenyl-3-methylpyrazole | Br₂ | AcOH | 4-bromo-1-phenyl-3-methylpyrazole | 85 | |
| 3,5-dimethyl-1H-pyrazole | NBS | CH₂Cl₂ | 4-bromo-3,5-dimethyl-1H-pyrazole | 78 | [4] |
| 1,3-diphenyl-1H-pyrazole | NBS | DMF | 4-bromo-1,3-diphenyl-1H-pyrazole | 92 |
Experimental Protocol: Bromination of a Pyrazole Derivative[4]
-
Dissolve the pyrazole derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the brominating agent (e.g., N-bromosuccinimide or bromine, 1.0-1.1 eq) portion-wise with stirring.
-
Allow the reaction to stir at 0°C for a specified time and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to isolate the brominated pyrazole(s).
Metal-Catalyzed Cross-Coupling of Halogenated Pyrazoles
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the C-C bond formation on the pyrazole ring. When multiple halogen atoms are present, the regioselectivity of the coupling is primarily determined by the relative reactivity of the C-X bonds (I > Br > Cl) and the electronic environment of the carbon atom.
Regioselectivity in Suzuki-Miyaura and Sonogashira Couplings
In dihalogenated pyrazoles, the coupling reaction generally occurs preferentially at the more reactive halogen. For instance, in an iodo-bromo-pyrazole, the Suzuki or Sonogashira coupling will selectively take place at the C-I bond. When two of the same halogens are present, electronic factors come into play, with the coupling often favoring the more electron-deficient position.
Comparative Data for Cross-Coupling of Dihalopyrazoles
| Dihalopyrazole | Coupling Partner | Catalyst System | Product(s) | Yield (%) | Reference |
| 3,5-dibromo-1-methylpyrazole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-bromo-1-methyl-3-phenylpyrazole | 75 | |
| 4,5-dibromo-1-phenylpyrazole | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-bromo-1-phenyl-4-(phenyl)pyrazole | 68 | |
| 3,5-diiodo-1-tritylpyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 5-iodo-3-(phenylethynyl)-1-tritylpyrazole | 82 | |
| 4,5-diiodo-1H-pyrazole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 5-iodo-4-((trimethylsilyl)ethynyl)-1H-pyrazole | 70 |
Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalopyrazole
-
To a reaction vessel, add the dihalopyrazole (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Purge the vessel with an inert gas (e.g., Argon) and heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired coupled product(s) and any unreacted starting material or bis-coupled products.
Diagram 3: General experimental workflow for assessing reaction regioselectivity.
This guide provides a foundational understanding of the factors governing the regioselectivity of common reactions on substituted pyrazoles. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired regiochemical outcome. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a particular substrate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
